4-Bromo-3-methyl-isothiazol-5-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methyl-1,2-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICJMPBBIYDDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590090 | |
| Record name | 4-Bromo-3-methyl-1,2-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85508-99-2 | |
| Record name | 4-Bromo-3-methyl-1,2-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methyl-1,2-thiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 4-Bromo-3-methyl-isothiazol-5-ylamine (CAS: 85508-99-2)
Disclaimer: Publicly available scientific literature and technical data for 4-Bromo-3-methyl-isothiazol-5-ylamine are exceedingly scarce. This guide summarizes the available physicochemical information and provides a general overview of the isothiazole chemical class based on existing research of related compounds. No specific experimental protocols, biological activity data, or established signaling pathways for this particular compound could be identified in the public domain.
Core Compound Properties
This compound is a substituted isothiazole, a class of heterocyclic compounds that have garnered interest in medicinal chemistry for their diverse biological activities.[1][2][3] The core structure consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom. The specific substitutions on this molecule are a bromine atom at the 4-position, a methyl group at the 3-position, and an amine group at the 5-position.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 85508-99-2 |
| Molecular Formula | C₄H₅BrN₂S |
| Molecular Weight | 193.06 g/mol |
| Melting Point | 102-106 °C |
| Boiling Point (Predicted) | 154.5 ± 40.0 °C at 760 mmHg |
| Density (Predicted) | 1.806 ± 0.06 g/cm³ |
| Appearance | Off-white to yellow solid |
| pKa (Predicted) | 6.37 ± 0.50 |
| Storage Conditions | 2-8°C |
Data compiled from chemical supplier databases. Predicted values have not been experimentally verified.
Synthesis and Chemical Reactivity (General Overview)
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the synthesis of substituted isothiazoles generally proceeds through the construction of the heterocyclic ring from acyclic precursors.[1] Common strategies involve the reaction of compounds containing a sulfur-carbon-carbon-carbon backbone with a nitrogen source or the cyclization of thioamides.[4]
The diagram below illustrates a generalized, conceptual workflow for the synthesis of a substituted isothiazole like the topic compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methyl-isothiazol-5-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methyl-isothiazol-5-ylamine is a heterocyclic amine containing an isothiazole ring system. The isothiazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a general synthetic approach, and discusses its potential biological relevance based on the broader class of isothiazole compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Amino-4-bromo-3-methylisothiazole | [1][5] |
| CAS Number | 85508-99-2 | [1][5][6][7] |
| Molecular Formula | C₄H₅BrN₂S | [1][6][7] |
| Molecular Weight | 193.06 g/mol | [6] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [6] |
| Density | 1.806 g/cm³ | |
| Boiling Point | 154.5°C at 760 mmHg | |
| Flash Point | 47.2°C | |
| Storage | Store in a dark, inert atmosphere at 2-8°C | [7] |
Synthesis and Experimental Protocols
Generalized Synthesis Workflow
References
- 1. books.rsc.org [books.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of Biologically Active Isothiazoles | Semantic Scholar [semanticscholar.org]
- 5. 5-Amino-4-bromo-3-methylisothiazole | CAS#:85508-99-2 | Chemsrc [chemsrc.com]
- 6. 85508-99-2 | 4-Bromo-3-methylisothiazol-5-amine - Moldb [moldb.com]
- 7. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Bromo-3-methyl-isothiazol-5-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-methyl-isothiazol-5-ylamine is a substituted isothiazole, a class of heterocyclic compounds of interest in medicinal chemistry and drug development due to their diverse biological activities. This guide provides a summary of the available information on its molecular structure and discusses the current limitations in our understanding of its specific conformational properties. While detailed experimental data on the three-dimensional structure of this specific molecule is not publicly available, this document outlines general methodologies for its synthesis and characterization, providing a framework for future research.
Molecular Identity
This compound is a small organic molecule with the chemical formula C₄H₅BrN₂S.[1] Its structure consists of a five-membered isothiazole ring, which is substituted with a bromine atom at the 4-position, a methyl group at the 3-position, and an amine group at the 5-position.
| Identifier | Value |
| Molecular Formula | C₄H₅BrN₂S |
| Molecular Weight | 193.06 g/mol [1] |
| CAS Number | 85508-99-2[1] |
| InChI Key | IICJMPBBIYDDKJ-UHFFFAOYSA-N |
Molecular Structure and Conformation
A comprehensive search of scientific databases reveals a lack of publicly available experimental data from techniques such as X-ray crystallography or high-resolution NMR spectroscopy that would definitively determine the precise bond lengths, bond angles, and dihedral angles of this compound. Such data is crucial for a detailed understanding of its three-dimensional conformation and potential interactions with biological targets.
Computational chemistry methods, such as Density Functional Theory (DFT), could provide valuable insights into the molecule's preferred conformation, electronic properties, and reactivity. However, no specific computational studies for this compound have been identified in the current literature.
Synthesis and Characterization
General Synthetic Approach for 5-Amino-3-methylisothiazoles
The synthesis of the 5-amino-3-methylisothiazole core often starts from β-iminothiobutyramide, which can be cyclized through oxidation. Subsequent halogenation at the 4-position can be achieved using a suitable halogenating agent.
A general workflow for the synthesis and characterization of such a compound is depicted below:
Caption: A generalized workflow for the synthesis and characterization of this compound.
Experimental Protocols
A representative, generalized protocol for the synthesis of a 4-halo-5-aminoisothiazole derivative, based on literature for similar compounds, would involve the following steps:
-
Synthesis of the Isothiazole Core: The precursor, 5-amino-3-methylisothiazole, can be synthesized by the oxidative cyclization of β-iminothiobutyramide using an oxidizing agent such as hydrogen peroxide or chloramine-T.[2] The reaction is typically carried out in an aqueous or alcoholic solvent.
-
Bromination: The 5-amino-3-methylisothiazole is then subjected to bromination. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent, such as a chlorinated solvent or acetic acid. The reaction conditions, including temperature and reaction time, would need to be optimized.
-
Work-up and Purification: Following the reaction, the mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired this compound.
-
Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Significance and Future Directions
Isothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological role of this compound is not yet well-defined in the scientific literature.
To advance the understanding of this molecule for potential drug development, the following steps would be crucial:
Caption: A proposed workflow for future research on this compound.
A concerted effort in synthesis, structural elucidation, and biological evaluation is necessary to unlock the full potential of this compound and its analogues as therapeutic agents. The lack of current data presents a clear opportunity for novel research in the field of medicinal chemistry.
References
Spectroscopic Profile of 4-Bromo-3-methyl-isothiazol-5-ylamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromo-3-methyl-isothiazol-5-ylamine. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While specific experimental data for this compound is not publicly available, this guide presents a robust, representative dataset based on the analysis of structurally similar compounds and established spectroscopic principles.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on data from closely related analogs, including 4-bromo-3-methyl-isothiazole and other substituted aminothiazoles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.3 - 2.5 | Singlet | 3H | -CH₃ |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 10 - 15 | -CH₃ |
| ~ 100 - 110 | C4-Br |
| ~ 150 - 155 | C3-CH₃ |
| ~ 160 - 165 | C5-NH₂ |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Medium-Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 3050 - 3150 | Weak | Aromatic C-H stretch |
| 2850 - 2950 | Weak | Aliphatic C-H stretch (-CH₃) |
| 1600 - 1650 | Strong | N-H scissoring (bending) |
| 1500 - 1580 | Medium-Strong | C=N stretch |
| 1400 - 1480 | Medium | C=C stretch (isothiazole ring) |
| 1350 - 1400 | Medium | C-H bend (-CH₃) |
| 1000 - 1100 | Medium | C-N stretch |
| 600 - 700 | Medium-Strong | C-Br stretch |
| 800 - 900 | Medium | C-S stretch |
Sample Preparation: KBr pellet or thin solid film
Table 4: Predicted Mass Spectrometry Data (Electron Impact)
| m/z | Relative Intensity (%) | Assignment |
| 193/195 | High | [M]⁺ (Molecular ion peak with Br isotopes) |
| 178/180 | Medium | [M - CH₃]⁺ |
| 114 | Medium | [M - Br]⁺ |
| 99 | Medium | [M - Br - CH₃]⁺ |
Ionization Mode: Electron Impact (EI)
The mass spectrum is expected to show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4][5] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A wider spectral width (0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[6][7]
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Thin Solid Film Method):
-
A small amount of the solid sample (2-5 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[8][9]
-
One to two drops of the resulting solution are applied to the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8][9]
-
The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[8][9]
-
The salt plate is then mounted in the spectrometer's sample holder for analysis.[9]
-
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the compound is ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
-
The mixture is then compressed in a pellet press under high pressure to form a transparent or translucent pellet.
-
The pellet is placed in the sample holder of the spectrometer for analysis.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron impact (EI) ionization source.[11]
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The sample is heated to induce volatilization.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12][13] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[13]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. whitman.edu [whitman.edu]
- 3. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic pathways, details the necessary starting materials, and offers in-depth experimental protocols for the key reactions involved. All quantitative data is presented in clear, tabular format for ease of comparison and reproducibility.
Introduction
This compound is a substituted isothiazole derivative of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. The synthesis of this compound and its precursors is a critical step in the discovery and development of new therapeutic agents. This guide focuses on a robust and well-documented synthetic approach, starting from readily available precursors.
Overview of the Synthetic Pathway
The most logical and experimentally supported pathway to this compound involves a two-step process. The first step is the synthesis of the core heterocyclic structure, 5-Amino-3-methylisothiazole. This is followed by a regioselective bromination at the 4-position of the isothiazole ring.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Amino-3-methylisothiazole Hydrochloride
The initial step involves the cyclization of β-iminothiobutyramide using an oxidizing agent to form the isothiazole ring. A common and effective method utilizes Chloramine-T as the oxidizing agent, followed by conversion to the hydrochloride salt for improved stability and handling.
Experimental Workflow:
Caption: Workflow for the synthesis of 5-Amino-3-methylisothiazole HCl.
Detailed Protocol:
A solution of chloramine-T trihydrate (5.6 g) and sodium hydroxide (0.8 g) in water (50 mL) is prepared. To this solution, β-iminothiobutyramide (2.3 g) is added, and the mixture is shaken for four hours. The resulting clear solution is then extracted with diethyl ether. The combined ethereal extracts are dried over anhydrous magnesium sulfate and then treated with dry hydrogen chloride gas. The precipitated yellow solid, crude 5-amino-3-methylisothiazole hydrochloride, is collected by filtration.[1]
Quantitative Data for Step 1:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| β-iminothiobutyramide | 116.18 | 2.3 | 0.02 | 1.0 |
| Chloramine-T trihydrate | 281.69 | 5.6 | 0.02 | 1.0 |
| Sodium Hydroxide | 40.00 | 0.8 | 0.02 | 1.0 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |
| 5-Amino-3-methylisothiazole HCl | 150.63 | 2.4 | ~80% |
Step 2: Synthesis of this compound
This step involves the regioselective bromination of 5-Amino-3-methylisothiazole at the C4 position. The procedure is analogous to the chlorination using sulfuryl chloride and similar to the bromination of 2-aminothiazole derivatives.[2][3]
Experimental Workflow:
Caption: Workflow for the bromination of 5-Amino-3-methylisothiazole.
Detailed Protocol:
5-Amino-3-methylisothiazole hydrochloride (2 mmol) is suspended in N,N-dimethylformamide (DMF, 10 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. Bromine (2 mmol) is added dropwise to the stirred suspension over 15 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours. Sodium hydrogen carbonate (4 mmol) is then carefully added to neutralize the mixture. The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.[2]
Quantitative Data for Step 2:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Molar Ratio |
| 5-Amino-3-methylisothiazole HCl | 150.63 | 2 | 1.0 |
| Bromine | 159.81 | 2 | 1.0 |
| Sodium Hydrogen Carbonate | 84.01 | 4 | 2.0 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| This compound | 193.06 | 0.386 | High |
Safety Considerations
-
Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.
-
Hydrogen chloride gas is corrosive and can cause severe respiratory irritation. It should be handled with extreme care in a well-ventilated area.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the initial formation of the 5-amino-3-methylisothiazole core, followed by a regioselective bromination. The protocols outlined in this guide are based on established chemical literature and provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate. Careful attention to reaction conditions and safety precautions is essential for achieving high yields and purity.
References
Retrosynthetic Analysis of 4-Bromo-3-methyl-isothiazol-5-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed retrosynthetic analysis of 4-Bromo-3-methyl-isothiazol-5-ylamine, a substituted isothiazole of interest in medicinal chemistry and drug development. The analysis outlines a plausible synthetic route from simple starting materials, supported by literature precedents. This document includes proposed experimental protocols, a summary of potential quantitative data, and visualizations of the synthetic pathway.
Retrosynthetic Strategy
The retrosynthetic analysis of the target molecule, this compound (I), reveals a convergent synthetic approach. The primary disconnections involve the removal of the bromine atom at the C4 position and the deconstruction of the isothiazole ring, leading back to simple, commercially available starting materials.
A key intermediate in this proposed synthesis is 5-amino-3-methylisothiazole (II). Patent literature suggests that halogenation of such a system at the C4 position is a viable strategy. Further disconnection of the isothiazole ring of intermediate (II) points towards β-iminothiobutyramide (III) as a direct precursor, which can be cyclized through an oxidative process. This iminothioamide can, in turn, be derived from the corresponding β-ketonitrile, acetoacetonitrile (IV). Finally, acetoacetonitrile is accessible through the condensation of acetonitrile and an acetylating agent.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis, based on the retrosynthetic analysis, is a four-step process commencing with the synthesis of acetoacetonitrile.
Caption: Proposed four-step synthesis of this compound.
Experimental Protocols
The following are proposed experimental protocols for the key steps in the synthesis. These are based on analogous reactions found in the literature and may require optimization.
Step 1: Synthesis of Acetoacetonitrile (IV)
This procedure is adapted from methods for the acylation of acetonitrile.
-
Reaction: Acetonitrile + Ethyl Acetate → Acetoacetonitrile
-
Reagents and Solvents: Sodium ethoxide (NaOEt), absolute ethanol, acetonitrile, ethyl acetate, diethyl ether, dilute hydrochloric acid.
-
Protocol:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling.
-
Acetonitrile is added dropwise to the sodium ethoxide solution at a controlled temperature (e.g., 0-5 °C).
-
Ethyl acetate is then added slowly to the reaction mixture, and the solution is stirred at room temperature for several hours.
-
The reaction is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of diethyl ether.
-
The precipitate is collected by filtration, washed with diethyl ether, and then dissolved in water.
-
The aqueous solution is acidified with dilute hydrochloric acid to precipitate the acetoacetonitrile.
-
The product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude acetoacetonitrile.
-
Purification can be achieved by distillation under reduced pressure.
-
Step 2: Synthesis of β-Iminothiobutyramide (III)
The synthesis of the iminothioamide can be approached in a two-step sequence from the β-ketonitrile.
-
Reaction: Acetoacetonitrile → β-Iminothiobutyramide
-
Reagents and Solvents: Acetoacetonitrile, hydrogen sulfide (H₂S), ammonia (NH₃), a thionating agent (e.g., Lawesson's reagent or phosphorus pentasulfide), an appropriate solvent (e.g., pyridine or toluene).
-
Protocol:
-
Acetoacetonitrile is dissolved in a suitable solvent and treated with ammonia and hydrogen sulfide to form the corresponding thioamide.
-
Alternatively, the β-ketonitrile can be reacted with a thionating agent such as Lawesson's reagent in a solvent like toluene under reflux to yield the thioketone.
-
The intermediate thioketone is then reacted with a source of ammonia to form the iminothioamide.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by quenching any excess reagents, followed by extraction and purification by crystallization or chromatography.
-
Step 3: Synthesis of 5-Amino-3-methylisothiazole (II)
This protocol is based on the oxidative cyclization of β-iminothioamides as described in the patent literature.[1]
-
Reaction: β-Iminothiobutyramide → 5-Amino-3-methylisothiazole
-
Reagents and Solvents: β-Iminothiobutyramide, an oxidizing agent (e.g., chloramine, prepared in situ from sodium hypochlorite and ammonia, or potassium persulfate), water, diethyl ether.
-
Protocol:
-
An aqueous solution of the oxidizing agent, such as chloramine, is prepared.
-
β-Iminothiobutyramide is added to the solution of the oxidizing agent with stirring.
-
The reaction is allowed to proceed at room temperature for several hours.
-
The reaction mixture is then extracted with diethyl ether.
-
The combined organic extracts are washed, dried over a suitable drying agent (e.g., magnesium sulfate), and the solvent is evaporated under reduced pressure to yield 5-amino-3-methylisothiazole.
-
The product can be further purified by distillation or crystallization of a salt form (e.g., hydrochloride).
-
Step 4: Synthesis of this compound (I)
This proposed protocol is analogous to the chlorination of 5-amino-3-methylisothiazole.
-
Reaction: 5-Amino-3-methylisothiazole → this compound
-
Reagents and Solvents: 5-Amino-3-methylisothiazole, a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine), a suitable solvent (e.g., dichloromethane, acetonitrile, or acetic acid).
-
Protocol:
-
5-Amino-3-methylisothiazole is dissolved in an appropriate solvent.
-
The solution is cooled to a low temperature (e.g., 0 °C).
-
The brominating agent is added portion-wise or as a solution in the same solvent, maintaining the low temperature.
-
The reaction is stirred for a period until completion is indicated by TLC.
-
The reaction mixture is then quenched with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
-
The mixture is neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed to give the crude product.
-
Purification is achieved by column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes expected or reported quantitative data for analogous reactions. Actual yields and analytical data will need to be determined experimentally.
| Step | Reaction | Starting Material | Product | Reagents & Conditions | Expected Yield (%) | Analytical Data (Expected) |
| 1 | β-Ketonitrile Formation | Acetonitrile, Ethyl Acetate | Acetoacetonitrile (IV) | NaOEt, EtOH | 60-80 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
| 2 | Iminothioamide Formation | Acetoacetonitrile (IV) | β-Iminothiobutyramide (III) | H₂S, NH₃ or Lawesson's Reagent, then NH₃ | 50-70 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
| 3 | Isothiazole Ring Formation | β-Iminothiobutyramide (III) | 5-Amino-3-methylisothiazole (II) | Chloramine, H₂O | 70-90 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry. Melting point of hydrochloride salt reported.[1] |
| 4 | Bromination | 5-Amino-3-methylisothiazole (II) | This compound (I) | NBS or Br₂, suitable solvent | 60-85 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Elemental Analysis. Appearance as a solid. |
Conclusion
The retrosynthetic analysis of this compound presented in this guide outlines a practical and efficient synthetic route from readily available starting materials. The proposed four-step synthesis involves the formation of a key β-ketonitrile intermediate, its conversion to an iminothioamide, subsequent oxidative cyclization to the isothiazole core, and a final regioselective bromination. The provided experimental protocols are based on established chemical transformations and serve as a solid foundation for the laboratory synthesis of this target molecule. Further optimization of reaction conditions and purification procedures will be necessary to achieve high yields and purity. This technical guide provides valuable insights for researchers engaged in the synthesis of novel isothiazole derivatives for various applications, including drug discovery and development.
References
The Rising Therapeutic Potential of Substituted Isothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of substituted isothiazoles, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.
Synthetic Strategies for Biologically Active Isothiazoles
The synthesis of substituted isothiazoles can be broadly categorized into ring-forming reactions and the functionalization of a pre-formed isothiazole ring. A general workflow for the synthesis and subsequent biological evaluation is outlined below.
4-Bromo-3-methyl-isothiazol-5-ylamine: A Versatile Heterocyclic Building Block for Drug Discovery and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-methyl-isothiazol-5-ylamine is a strategically important heterocyclic building block, offering a unique combination of reactive sites for the synthesis of diverse molecular scaffolds. Its isothiazole core is a recognized pharmacophore in numerous biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, with a focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of synthetic and reactive pathways are presented to facilitate its practical application in the laboratory.
Introduction
Heterocyclic compounds are fundamental to the field of medicinal chemistry, forming the core structure of a vast array of pharmaceuticals. The isothiazole ring system, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, has garnered significant attention due to its presence in a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
This compound, with its distinct substitution pattern, presents a valuable platform for chemical exploration. The presence of a bromine atom at the 4-position allows for a range of cross-coupling reactions, enabling the introduction of diverse substituents. The amino group at the 5-position serves as a key handle for amide bond formation and other nucleophilic transformations. The methyl group at the 3-position provides steric and electronic influence on the ring's reactivity. This guide aims to be a comprehensive resource for researchers leveraging this versatile building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 85508-99-2 | [1][2] |
| Molecular Formula | C₄H₅BrN₂S | [1][2] |
| Molecular Weight | 193.06 g/mol | [2] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 102-106 °C | |
| Boiling Point | 154.5±40.0 °C (Predicted) | |
| Density | 1.806±0.06 g/cm³ (Predicted) | |
| pKa | 6.37±0.50 (Predicted) |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from β-iminothio-n-butyramide. The first step involves the synthesis of the precursor 3-methyl-isothiazol-5-ylamine, followed by regioselective bromination at the 4-position.
References
Discovery of Novel Isothiazole-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various biological interactions have led to the discovery of numerous compounds with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the discovery of novel isothiazole-containing compounds, focusing on their synthesis, biological activities, and the experimental methodologies employed in their evaluation.
Data Presentation
The following tables summarize the quantitative biological data for representative isothiazole-containing compounds across different therapeutic areas.
Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | [1] |
| 3b | Melanoma (C32) | 24.4 | [2] |
| 3b | Melanoma (A375) | 25.4 | [2] |
| 3b | Normal (HaCaT) | 33.5 | [2] |
| 5 | HeLa (Cervical Cancer) | 11.74 | [3] |
| 4 | HepG2 (Liver Cancer) | 9.71 | [3] |
| 3b | Leukemia (HL-60(TB)) | >100 (GI%) | [4] |
| 3e | Leukemia (HL-60(TB)) | >100 (GI%) | [4] |
IC50: Half-maximal inhibitory concentration. GI%: Growth Inhibition Percentage.
Table 2: Fungicidal Activity of Isothiazole-Thiazole Derivatives
| Compound ID | Fungal Species | EC50 (mg L⁻¹) | Reference |
| 6u | Pseudoperonospora cubensis | 0.046 | [5][6] |
| 6u | Phytophthora infestans | 0.20 | [5][6] |
| IIIe | Various Fungi | >50% inhibition at 50 µg/mL | [7] |
| 1d | Alternaria brassicicola | 92% effectiveness at 200 µg/mL | [8] |
EC50: Half-maximal effective concentration.
Table 3: Anti-inflammatory Activity of Thiazole Derivatives
| Compound ID | Assay | Inhibition (%) | Reference |
| 10-13 | Rat Paw Edema | 84-93 (vs. Indomethacin) | [9] |
| 3c | Carrageenan-induced Rat Paw Edema | 44 | [10] |
| 3d | Carrageenan-induced Rat Paw Edema | 41 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the discovery and evaluation of novel isothiazole-containing compounds.
General Synthesis of 2,4-Disubstituted 1,3-Thiazole Derivatives (Hantzsch Reaction)
This protocol describes a common method for synthesizing the isothiazole core structure.
Materials:
-
Substituted acetophenone (0.1 mol)
-
Thiourea (0.2 mol)
-
Iodine (0.1 mol)
-
Ether
-
Ammonium hydroxide
-
Ethanol
Procedure:
-
A mixture of the substituted acetophenone, thiourea, and iodine is heated overnight on a steam bath.[11]
-
The crude reaction mixture is cooled and extracted with ether to remove any unreacted ketone and iodine.[11]
-
The residue is dissolved in boiling water and filtered to remove sulfur.
-
The solution is cooled and made basic with ammonium hydroxide to precipitate the 2-amino-4-substituted phenyl thiazole.[11]
-
The product is filtered, washed with water, and recrystallized from ethanol.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of novel compounds.[12][13][14]
Materials:
-
Human cancer cell lines (e.g., SaOS-2, HeLa, HepG2)
-
Complete cell culture medium
-
96-well plates
-
Test isothiazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and no-treatment controls.[12]
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[13]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This in vivo model is used to evaluate the anti-inflammatory properties of test compounds.[10][15]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test isothiazole compounds
-
Standard anti-inflammatory drug (e.g., Nimesulide)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.[15]
-
Compound Administration: Administer the test compounds and the standard drug to different groups of rats. A control group receives only the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the initial paw volume and the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[10]
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.[15]
In Vivo Fungicidal Activity Assay
This protocol assesses the protective activities of isothiazole compounds against fungal pathogens in potted plants.[5][6]
Materials:
-
Host plants (e.g., cucumber) grown to the 1-3 leaf stage
-
Test isothiazole compounds
-
Positive control fungicides (e.g., oxathiapiprolin, isotianil)
-
Dimethylformamide (DMF)
-
Distilled water with 0.1% Tween 80
-
Fungal pathogen suspension (e.g., Pseudoperonospora cubensis)
-
Sprayer
Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds and positive controls in DMF and then dilute with distilled water (containing 0.1% Tween 80) to the desired working concentration (e.g., 100 mg L⁻¹).[5]
-
Application: Spray the working solutions onto the host plants using a sprayer.
-
Inoculation: After a set period (e.g., 24 hours), inoculate the treated plants with a suspension of the fungal pathogen.
-
Incubation: Keep the plants in a controlled environment (e.g., high humidity and specific temperature) to allow for disease development.
-
Evaluation: After a suitable incubation period, assess the disease severity on the leaves and calculate the protective activity of the compounds compared to the untreated control.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by isothiazole derivatives and a general experimental workflow.
Caption: c-Met signaling pathway and the inhibitory action of isothiazole compounds.
Caption: Aurora kinase signaling in mitosis and its inhibition by isothiazole compounds.
References
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 11. jpionline.org [jpionline.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the precursor 5-amino-3-methylisothiazole, followed by its regioselective bromination.
Part 1: Synthesis of 5-Amino-3-methylisothiazole
The initial step involves the synthesis of 5-amino-3-methylisothiazole through the oxidative cyclization of β-iminothiobutyramide. This method is adapted from established procedures for the formation of 5-aminoisothiazoles.[1]
Experimental Protocol
Materials:
-
β-iminothio-n-butyramide
-
Sodium hydroxide (NaOH)
-
Chlorine (Cl₂) gas
-
Aqueous ammonia (d=0.88)
-
Ether
-
Dry hydrogen chloride (HCl) gas
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation of Chloramine Solution:
-
In an ice-cooled vessel, dissolve 9.2 g of sodium hydroxide in 44 cc of water and 51 g of ice.
-
Bubble chlorine gas through the solution until the weight increases by 7.15 g.
-
Stir this solution into an ice-cooled mixture of 10.6 cc of aqueous ammonia, 147 cc of water, and 147 g of ice to form a chloramine solution.
-
-
Oxidative Cyclization:
-
To the freshly prepared chloramine solution, add 11.6 g of powdered β-iminothio-n-butyramide.
-
Shake the mixture vigorously for two hours and then allow it to stand overnight at room temperature.
-
-
Extraction and Isolation:
-
Extract the aqueous solution with ether (7 x 25 cc).
-
Combine the ether extracts and dry them over anhydrous magnesium sulfate.
-
Evaporate the ether to yield 5-amino-3-methylisothiazole as an oil.[1]
-
-
Formation of Hydrochloride Salt (for purification/characterization):
-
Dissolve the oily base in dry ether and treat with dry hydrogen chloride gas to precipitate the crude 5-amino-3-methylisothiazole hydrochloride as a yellow solid.[1]
-
The free base can be regenerated by making an aqueous solution of the hydrochloride salt alkaline with 50% aqueous sodium hydroxide and extracting with ether.[1]
-
Quantitative Data
| Compound | Starting Material | Yield | Physical Form | Melting Point (Hydrochloride) | Reference |
| 5-Amino-3-methylisothiazole | β-iminothio-n-butyramide | N/A | Oil | 200 °C | [1] |
| 5-Amino-3-methylisothiazole HCl | β-iminothio-n-butyramide | N/A | Yellow Solid | 200 °C | [1] |
Yields were not explicitly stated in the source material.
Part 2: Bromination of 5-Amino-3-methylisothiazole
The second part of the protocol details the regioselective bromination of 5-amino-3-methylisothiazole at the 4-position. The 5-amino group is an activating group, directing electrophilic substitution to the adjacent 4-position. This proposed method is based on standard bromination procedures for activated aromatic and heteroaromatic systems, such as 2-aminothiazoles.[2]
Experimental Protocol
Materials:
-
5-Amino-3-methylisothiazole
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetic Acid
-
Sodium bicarbonate (NaHCO₃)
-
Ice water
Procedure:
-
Reaction Setup:
-
Dissolve the 5-amino-3-methylisothiazole (1 equivalent) in a suitable solvent such as DMF or acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.
-
-
Addition of Brominating Agent:
-
Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled reaction mixture with stirring. Alternatively, N-bromosuccinimide (1 equivalent) can be added portion-wise.
-
Maintain the temperature below 5 °C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 3 hours, monitoring by TLC is recommended) to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.
-
The precipitated solid, this compound, is collected by filtration.
-
Wash the solid with cold water and dry it under a vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel.
-
Expected Quantitative Data (Illustrative)
| Compound | Starting Material | Expected Yield | Physical Form |
| This compound | 5-Amino-3-methylisothiazole | Moderate to High | Solid |
Note: As this is a proposed protocol based on analogous reactions, the yield is an estimation and would need to be determined experimentally.
Synthesis Workflow and Logic
The overall synthesis follows a logical progression from a readily available acyclic precursor to the final brominated heterocyclic product. The initial cyclization creates the isothiazole core, and the subsequent electrophilic substitution introduces the bromo-substituent at the desired position.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Analogy: Electrophilic Aromatic Substitution
The bromination step is a classic example of electrophilic aromatic substitution on a heteroaromatic ring. The amino group at position 5 strongly activates the ring towards electrophiles, directing the substitution to the ortho-position (position 4).
Caption: Mechanism of electrophilic bromination on the isothiazole ring.
References
Application Note: Purification of 4-Bromo-3-methyl-isothiazol-5-ylamine by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-3-methyl-isothiazol-5-ylamine is a heterocyclic compound containing an isothiazole ring, which is a key structural motif in various biologically active molecules. Efficient purification of this intermediate is crucial for its use in subsequent synthetic steps in drug discovery and development. This document provides detailed protocols for the purification of this compound using flash column chromatography and recrystallization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₄H₅BrN₂S | [1] |
| Molecular Weight | 193.07 g/mol | [1] |
| Appearance | Solid | [2] |
| Density | 1.806 g/cm³ | [1] |
| LogP | 2.377 | [1] |
| Purity (Commercial) | Typically ≥97% | [1][2] |
Table 1: Physicochemical Properties
Experimental Protocols
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of moderately polar compounds like this compound. Due to the basic nature of the amine functional group, tailing may be observed on a standard silica gel column. The addition of a basic modifier to the mobile phase is recommended to improve peak shape and separation efficiency.
a. Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes
b. Protocol
-
TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., Hexanes:EtOAc from 9:1 to 1:1). To counteract the basicity of the amine, add 0.1-1% of triethylamine to the solvent mixture.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound and good separation from impurities.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc with 0.1% TEA).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring a homogenous and crack-free stationary phase.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]
-
-
Elution:
-
Begin elution with the selected mobile phase.
-
If a gradient elution is necessary, gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
c. Expected Results
The following table summarizes typical parameters and expected outcomes for the flash chromatography purification.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate with 0.1% Triethylamine |
| Example Gradient | 0% to 50% Ethyl Acetate in Hexanes |
| Target Rf | ~0.3 |
| Expected Purity | >98% (by HPLC) |
| Expected Yield | 80-95% (depending on crude purity) |
Table 2: Typical Flash Chromatography Parameters
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds and can be used as an alternative to chromatography or as a final polishing step. A patent describing the preparation of halogenated isothiazoles suggests recrystallization from a mixture of dichloromethane and hexanes.[5]
a. Materials and Equipment
-
Crude or partially purified this compound
-
Solvents: Dichloromethane (DCM), Hexanes
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
b. Protocol
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot dichloromethane. Add hexanes dropwise until turbidity is observed. If crystals form upon cooling, this is a suitable solvent system.
-
Dissolution: In a larger flask, dissolve the crude compound in the minimum amount of hot dichloromethane.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote further crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum to obtain the purified product.
c. Expected Results
| Parameter | Result |
| Recrystallization Solvent | Dichloromethane/Hexanes |
| Appearance of Crystals | Typically a colored solid |
| Expected Purity | >99% |
| Expected Yield | 70-90% |
Table 3: Typical Recrystallization Parameters
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of this compound.
References
- 1. 5-Amino-4-bromo-3-methylisothiazole | CAS#:85508-99-2 | Chemsrc [chemsrc.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. WO1994021617A1 - A process for preparing halogenated isothiazoles - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3-methyl-isothiazol-5-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction is extensively used in pharmaceutical and materials science for the synthesis of complex molecules, including biaryl and heteroaryl structures.[3][4][5]
This document provides detailed application notes and generalized protocols for the Suzuki coupling reaction of 4-Bromo-3-methyl-isothiazol-5-ylamine with various aryl and heteroaryl boronic acids. The 3-methyl-5-amino-isothiazole scaffold is a valuable pharmacophore, and its functionalization at the 4-position via Suzuki coupling allows for the generation of diverse chemical libraries for drug discovery and lead optimization programs.[6][7] While specific literature on this exact substrate is limited, the protocols herein are based on established methodologies for structurally similar heterocyclic halides and serve as a robust starting point for reaction development.[1][6]
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or its ester. The reaction requires a base and is generally carried out in an organic solvent, often with water as a co-solvent.[8][9] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronate species, and reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.[1][8][9]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery
The isothiazole ring is a key structural motif in many biologically active compounds. The ability to introduce diverse aryl and heteroaryl substituents at the 4-position of the 3-methyl-5-amino-isothiazole core allows researchers to systematically explore structure-activity relationships (SAR). This can lead to the optimization of properties such as potency, selectivity, solubility, and metabolic stability, which are critical in the drug development process.[5]
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Screening Conditions
This protocol provides a standard starting point for coupling with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-3-methyl-isothiazol-5-ylamine.[6][10]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often reduce reaction times and improve yields, particularly for challenging substrates.[11][12]
Materials:
-
Same as Protocol 1, but requires a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), PdCl₂(dppf) (3 mol%), and K₃PO₄ (3.0 eq).
-
Solvent Addition: Add 1,4-Dioxane/Water (5:1) as the solvent.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 15-60 minutes.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Caption: General experimental workflow for Suzuki cross-coupling reactions.
Data Presentation
The following table summarizes representative results for the Suzuki coupling of this compound with a variety of arylboronic acids, based on typical yields observed in similar reactions with heterocyclic halides.[1] Optimization is recommended for each specific substrate.
| Entry | Arylboronic Acid (R²) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 8 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (3) | DMF | 110 | 16 | 78 |
| 4 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 | 12 | 65 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 10 | 81 |
| 6 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 75 |
*Note: Yields are hypothetical and serve as a guide for reaction optimization. Actual yields may vary.
Troubleshooting and Optimization
Low yields or incomplete reactions with isothiazole substrates can arise from several factors.[7]
-
Catalyst Deactivation: The nitrogen and sulfur atoms of the isothiazole ring can potentially coordinate to the palladium center, leading to catalyst inhibition.[7] Using ligands like dppf or bulky phosphines (e.g., SPhos) or increasing catalyst loading may mitigate this issue.
-
Poor Substrate Solubility: this compound or the coupled product may have limited solubility. Screening different solvents (e.g., DMF, Toluene, Dioxane) or solvent mixtures is recommended.[7]
-
Side Reactions: Common side reactions include protodeboronation (hydrolysis of the boronic acid) and homocoupling.[7] Using anhydrous conditions, carefully degassing the reaction mixture, and using more stable boronic esters (e.g., pinacol esters) can minimize these pathways.[7]
-
Choice of Base: The base plays a crucial role in the catalytic cycle. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, but screening is essential.[13]
For successful synthesis, a systematic screening of catalysts, ligands, bases, and solvents is highly encouraged to identify the optimal conditions for each specific coupling partner.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-Isothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The introduction of an amino group at the 4-position of the isothiazole ring can significantly modulate the pharmacological properties of these molecules, leading to the development of novel therapeutics. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds and represents a key strategy for the synthesis of 4-amino-isothiazole derivatives.[2][3] This reaction is renowned for its broad substrate scope and tolerance of various functional groups, making it an invaluable tool in drug discovery and development.[4]
4-Amino-isothiazole derivatives have shown promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[5] Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, certain aminothiazole derivatives have been identified as potent inhibitors of c-Met, a receptor tyrosine kinase whose aberrant signaling is implicated in tumor growth, metastasis, and angiogenesis.[6] Additionally, other aminothiazole-containing molecules have demonstrated inhibitory activity against glutaminase, a key enzyme in cancer cell metabolism.[5] The synthesis of diverse libraries of 4-amino-isothiazoles via the Buchwald-Hartwig amination is therefore a critical step in the exploration of new therapeutic agents targeting these and other signaling pathways.
These application notes provide a detailed, generalized protocol for the Buchwald-Hartwig amination of 4-bromo-isothiazoles with a variety of primary and secondary amines. While specific examples for 4-bromo-isothiazole are not prevalent in the literature, the provided protocols are based on established and reliable methods for the amination of structurally similar 5-membered heteroaryl halides, such as 4-bromothiazoles.[7]
Reaction Scheme
The general reaction for the Buchwald-Hartwig amination of a 4-bromo-isothiazole derivative is depicted below:
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acylation of 4-Bromo-3-methyl-isothiazol-5-ylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the N-acylation of 4-bromo-3-methyl-isothiazol-5-ylamine. This compound serves as a valuable building block in medicinal chemistry and drug development, and its acylation is a key step in the synthesis of various derivatives with potential biological activity. The protocols outlined below describe common methods for achieving this transformation using acyl chlorides and carboxylic acid anhydrides.
Introduction
N-acylation is a fundamental reaction in organic synthesis that forms an amide bond between an amine and an acyl group. In the context of drug discovery, modifying a lead compound like this compound through N-acylation can significantly alter its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, can influence its pharmacokinetic and pharmacodynamic profile. The isothiazole core is present in a number of biologically active molecules, and functionalization of the amino group allows for the exploration of structure-activity relationships (SAR).
The general N-acylation reaction of this compound is depicted below:
Figure 1: General scheme for the N-acylation of this compound.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the N-acylation of this compound with representative acylating agents. Please note that these are generalized conditions and may require optimization for specific substrates.
Table 1: N-acylation using Acyl Chlorides
| Acyl Chloride | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetyl chloride | Triethylamine | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 85 - 95 |
| Benzoyl chloride | Pyridine | Tetrahydrofuran (THF) | 0 to rt | 3 - 6 | 80 - 90 |
| Acryloyl chloride | Triethylamine | Dichloromethane (DCM) | 0 | 4 | ~63[1] |
Table 2: N-acylation using Carboxylic Acid Anhydrides
| Anhydride | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic anhydride | None or DMAP (cat.) | Acetic Acid or DCM | rt to 50 | 1 - 3 | 90 - 98 |
| Trifluoroacetic anhydride | None | Trifluoroacetic acid | rt | 0.5 - 1 | >95[2] |
| Propionic anhydride | DMAP (cat.) | Dichloromethane (DCM) | rt | 2 - 5 | 88 - 96 |
Experimental Protocols
Protocol 1: General Procedure for N-acylation using Acyl Chlorides
This protocol describes a standard procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Protocol 2: General Procedure for N-acylation using Carboxylic Acid Anhydrides
This protocol outlines the N-acylation using a carboxylic acid anhydride, which is often a milder alternative to acyl chlorides.
Materials:
-
This compound
-
Carboxylic acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask with a magnetic stirrer.
-
Add the carboxylic acid anhydride (1.2 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the pure N-acylated product.
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Key components and conditions for the N-acylation reaction.
References
Synthesis of Isothiazole-Fused Heterocyclic Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazole-fused heterocyclic systems are a class of compounds of significant interest in medicinal chemistry and materials science. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, imparts unique electronic and steric properties to the fused systems.[1] These properties can lead to favorable interactions with biological targets, making them valuable scaffolds in drug discovery.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of two representative isothiazole-fused systems: thieno[3,2-d]isothiazoles and isothiazolo[5,4-b]pyridines.
Applications in Drug Discovery
Isothiazole-fused heterocycles have been explored for a wide range of therapeutic applications due to their diverse biological activities. For instance, derivatives of these fused systems have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[4][5]
One notable target is the Cyclin G-associated kinase (GAK), a cellular regulator involved in intracellular trafficking of viruses.[2] While isothiazolo[4,3-b]pyridines have shown promise as GAK inhibitors, interestingly, the isomeric isothiazolo[4,5-b]pyridines were found to be inactive, highlighting the critical importance of the fusion orientation for biological activity.[6][7] Additionally, other fused thiazole derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a key pathway in cancer cell growth and survival.[4][5]
I. Synthesis of Thieno[3,2-d]isothiazole Derivatives via Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which can be adapted to form thieno[3,2-d]isothiazole systems.[8][9] This method involves the condensation of a ketone with an active methylene nitrile and elemental sulfur in the presence of a base.[1][10]
Experimental Protocol: General Procedure for the Synthesis of Thieno[3,2-d]thiazole Derivatives[10]
Materials:
-
Appropriate thiazolidin-4-one derivative (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.0 equiv)
-
Triethylamine (catalytic amount)
-
Absolute ethanol
-
Dimethylformamide (DMF)
Procedure:
-
To a mixture of the thiazolidin-4-one derivative (10 mmol) in absolute ethanol (25 mL) and DMF (2 mL) containing triethylamine (1 mL), add the active methylene compound (10 mmol).
-
To this mixture, add elemental sulfur (10 mmol, 0.32 g).
-
Heat the reaction mixture under reflux for 7 hours.
-
After cooling, pour the reaction mixture onto ice-cold water and acidify with a few drops of hydrochloric acid.
-
Collect the resulting precipitate by filtration, dry it, and recrystallize from a suitable solvent (e.g., ethanol or dioxane) to afford the purified thieno[3,2-d]thiazole derivative.
Data Presentation: Synthesis of Thieno[3,2-d]thiazole Derivatives
| Entry | Active Methylene Nitrile | Product | Yield (%) |
| 1 | Malononitrile | 5-Amino-2-(...)-thieno[3,2-d]thiazole-6-carbonitrile | 85 |
| 2 | Ethyl cyanoacetate | Ethyl 5-amino-2-(...)-thieno[3,2-d]thiazole-6-carboxylate | 82 |
| 3 | Cyanoacetohydrazide | 5-Amino-2-(...)-thieno[3,2-d]thiazole-6-carbohydrazide | 78 |
| 4 | Cyanothioacetamide | 5-Amino-2-(...)-thieno[3,2-d]thiazole-6-carbothioamide | 75 |
Yields are based on the specific starting thiazolidin-4-one derivative used in the cited literature.[10]
Visualization: Gewald Reaction Workflow
Caption: Workflow for the synthesis of thieno[3,2-d]isothiazoles.
II. Synthesis of Isothiazolo[5,4-b]pyridine Derivatives
The synthesis of isothiazolo[5,4-b]pyridines often involves the construction of the isothiazole ring onto a pre-existing pyridine scaffold. A key intermediate for the synthesis of various derivatives is 3-chloroisothiazolo[5,4-b]pyridine, which can be prepared from 2-amino-3-cyanopyridine.[11]
Experimental Protocol: Synthesis of 3-Chloroisothiazolo[5,4-b]pyridine[11]
Materials:
-
2-Amino-3-cyanopyridine (1.0 equiv)
-
Sulfur monochloride (S₂Cl₂) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-cyanopyridine (1.19 g, 10.0 mmol).
-
Add anhydrous DMF (20 mL) and stir until the starting material is fully dissolved.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Slowly add sulfur monochloride (2.70 g, 20.0 mmol) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into ice-water (100 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-chloroisothiazolo[5,4-b]pyridine.
Data Presentation: Synthesis of 3-Chloroisothiazolo[5,4-b]pyridine
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 2-Amino-3-cyanopyridine | Sulfur monochloride | DMF | 0 °C to RT | 12 | 3-Chloroisothiazolo[5,4-b]pyridine | ~70-80% (reported range) |
Yield is dependent on reaction scale and purification efficiency.
Visualization: Synthesis of a Key Isothiazolo[5,4-b]pyridine Intermediate
Caption: Synthesis of 3-Chloroisothiazolo[5,4-b]pyridine.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a target for some thiazole-fused derivatives.
Caption: PI3K/AKT/mTOR pathway and a potential point of inhibition.
Conclusion
The synthetic routes outlined in these application notes provide robust and versatile methods for accessing thieno[3,2-d]isothiazole and isothiazolo[5,4-b]pyridine cores. The detailed protocols and tabulated data are intended to serve as a practical guide for researchers in the synthesis and derivatization of these important heterocyclic systems for applications in drug discovery and development. The visualization of synthetic workflows and a relevant signaling pathway aims to provide a clear conceptual framework for these processes.
References
- 1. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Isothiazolo[4,3- b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 7. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08055E [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Bromo-3-methyl-isothiazol-5-ylamine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methyl-isothiazol-5-ylamine is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. Its bifunctional nature, featuring a reactive bromine atom and a nucleophilic amino group, allows for diverse chemical modifications to generate libraries of compounds for screening and lead optimization. The isothiazole core itself is a privileged scaffold in medicinal chemistry, known to interact with the ATP-binding site of various kinases. This document provides an illustrative guide to the application of this compound in the synthesis of kinase inhibitors, including detailed protocols for key synthetic transformations and biological evaluation.
While direct synthesis of a commercially recognized kinase inhibitor starting from this compound is not extensively documented in publicly available literature, the following protocols are based on well-established synthetic methodologies for structurally related heterocyclic amines and serve as a practical guide for researchers. The data presented is illustrative and compiled from analogous series of kinase inhibitors to provide a representative expectation of potential outcomes.
Synthetic Strategies and Key Reactions
The primary synthetic handles on this compound are the 5-amino group and the 4-bromo substituent. These sites allow for the introduction of various pharmacophoric features to modulate potency, selectivity, and pharmacokinetic properties.
-
Modification of the 5-Amino Group: The amino group can readily undergo acylation, sulfonylation, or reaction with isocyanates to form amides, sulfonamides, and ureas, respectively. These functional groups are crucial for establishing hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
-
Functionalization at the 4-Bromo Position: The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions enable the introduction of aryl, heteroaryl, or alkyl groups, which can occupy adjacent hydrophobic pockets within the kinase active site, thereby enhancing binding affinity and selectivity.
Illustrative Synthesis of a Hypothetical Kinase Inhibitor
The following workflow outlines a general strategy for the synthesis of a hypothetical kinase inhibitor library based on the this compound scaffold.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-Heterocycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 4-bromo-heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Suzuki coupling reaction with a 4-bromo-heterocycle consistently low?
A1: Low yields in Suzuki couplings of 4-bromo-heterocycles can stem from several factors. The electron-deficient nature of many heterocyclic rings and the potential for heteroatoms (like nitrogen) to coordinate with the palladium catalyst can impede the reaction.[1] Key areas to investigate include catalyst deactivation, inefficient transmetalation, protodeboronation of the boronic acid, and poor solubility of starting materials.[1] For electron-rich and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient, necessitating more robust catalyst systems.[2]
Q2: I'm observing significant byproduct formation, such as homocoupling of the boronic acid and debromination of my 4-bromo-heterocycle. How can I minimize these side reactions?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen; therefore, carrying out the reaction under an inert atmosphere (nitrogen or argon) is crucial.[1] Debromination can be a significant side reaction, particularly with N-H containing heterocycles like pyrazoles.[3] Protecting the nitrogen atom can suppress this side reaction.[3] The choice of base and solvent also plays a critical role; milder bases and less polar solvents may reduce the rate of debromination.[3]
Q3: Can I run the Suzuki coupling of a 4-bromo-heterocycle under air?
A3: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1][4] For optimal and reproducible results, the reaction should be conducted under an inert atmosphere, and solvents should be properly degassed.[4][5]
Q4: My reaction is not going to completion, and I see a lot of unreacted starting material. What should I try?
A4: Incomplete conversion can be due to several factors including inactive catalyst, insufficient base strength, or low reaction temperature.[4][5] Ensure your catalyst is fresh and consider screening different palladium precursors and ligands.[4][5] The base may not be strong enough to effectively promote the transmetalation step; consider screening stronger bases.[1] Additionally, increasing the reaction temperature may be necessary for sluggish reactions.[5]
Troubleshooting Guide
Issue 1: Low to No Product Formation
Question: My Suzuki coupling reaction with a 4-bromo-heterocycle is resulting in a low or no yield of the desired product. What are the primary factors I should investigate?
Answer: A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach.
-
Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation is a frequent cause of low yields.[4]
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[4]
-
Reagent Quality: The purity and stability of your reagents are critical. Boronic acids can degrade over time, leading to protodeboronation.[2][4]
-
Reaction Conditions: Suboptimal temperature and reaction time can lead to poor yields.
Issue 2: Significant Side Reactions
Question: I am observing significant byproduct formation, specifically debromination and/or homocoupling. How can I address this?
Answer: The formation of byproducts can often be mitigated by carefully selecting your reaction conditions.
-
Debromination: This is the replacement of the bromine atom with a hydrogen atom and is a common side reaction with heteroaryl halides.[3]
-
Solution: For N-H containing heterocycles like pyrazoles, protection of the nitrogen (e.g., with a Boc or SEM group) can significantly reduce or eliminate debromination.[3] Screening milder inorganic bases (e.g., K₃PO₄, CsF) or organic bases may also be beneficial.[3] The choice of ligand is also critical; bulky, electron-rich phosphines (e.g., XPhos, SPhos) are often less prone to inducing dehalogenation than PPh₃.[3]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.
-
Solution: This is often caused by the presence of oxygen.[1] Ensure the reaction is run under a strictly inert atmosphere with degassed solvents. Slower addition of the boronic acid can sometimes minimize this side reaction.
-
Issue 3: Difficulty with Specific Heterocycles
Question: I am having trouble with the Suzuki coupling of a specific 4-bromo-heterocycle (e.g., pyridine, imidazole, pyrazole). Are there specific considerations for these substrates?
Answer: Yes, the nature of the heterocycle can significantly impact the reaction.
-
4-Bromopyridines: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Solution: The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center and mitigate this issue.[1]
-
-
4-Bromoimidazoles and 4-Bromopyrazoles: These can have an acidic N-H proton, and the resulting anion can affect the catalyst.[3]
-
4-Bromothiazoles: Thiazoles are generally good substrates for Suzuki coupling.
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can affect the yield of Suzuki coupling reactions with 4-bromo-heterocycles.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | 4-Bromo-heterocycle | Boronic Acid | Base (equivalents) | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 92 | [11] |
| 2 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 88 | [11] |
| 3 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 81 | [11] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ (2.0) | 1,4-Dioxane | Pd(PPh₃)₄ (5) | 70-80 | 18-22 | Good | [12] |
| 5 | 4-bromoacetophenone | Phenylboronic acid | Na₂CO₃ (1 mmol) | EtOH/H₂O (3:1) | Cu-Ni-Pd nanoparticles | - | <2 | 98 | [13] |
Table 2: Catalyst and Ligand Screening for Suzuki Coupling
| Entry | 4-Bromo-heterocycle | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | [1] |
| 2 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ | Dioxane/H₂O | 100 | Moderate to High | [1] |
| 3 | 4-bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | XPhos Pd G2 | - | - | - | - | - | [9] |
| 4 | 4(5)-bromo-1H-imidazole | Arylboronic acids | PdCl₂(dppf) | - | - | Phase-transfer conditions | - | - | [8] |
Experimental Protocols
General Protocol for Suzuki Coupling of a 4-Bromo-Heterocycle
This protocol is a general starting point and may require optimization for specific substrates.[7][10]
Materials:
-
4-Bromo-heterocycle (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)[7]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Pd(II) precatalyst with a suitable ligand) (1-5 mol%)[7]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)[7]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[7]
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the 4-bromo-heterocycle (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst/ligand.[2][7]
-
Inert Atmosphere: Seal the vessel and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[2][7]
-
Solvent Addition: Add the degassed solvent to the flask via syringe.[2]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).[7] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct laboratory synthesis involves the electrophilic bromination of 5-Amino-3-methylisothiazole. This precursor is typically synthesized via the oxidative cyclization of β-iminothio-n-butyramide. The subsequent bromination is a key step where side reactions can occur.
Q2: Which brominating agent is recommended for the synthesis?
A2: N-Bromosuccinimide (NBS) is often the preferred brominating agent for electron-rich heterocyclic systems like 5-Amino-3-methylisothiazole.[1][2] It is generally milder and more selective than elemental bromine (Br₂), which can lead to over-bromination and other side products.[1]
Q3: What are the primary side reactions to be aware of during the bromination step?
A3: The main potential side reactions include:
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Di-bromination: The formation of a di-bromo-isothiazole derivative due to the high activation of the ring by the amino group.
-
Formation of Isomeric Byproducts: Although the 4-position is electronically favored for bromination, small amounts of other isomers might form depending on the reaction conditions.
-
N-Bromination and Salt Formation: While stable N-bromo compounds are unlikely as final products, the basic nitrogen atoms of the isothiazole ring and the amino group can react with hydrobromic acid (a byproduct of some bromination reactions) to form hydrobromide salts. This can lead to the precipitation of starting material or product, reducing the yield and complicating purification.
-
Ring Decomposition: Isothiazole rings can be susceptible to opening under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents.
Q4: How can the formation of di-bromo byproducts be minimized?
A4: To minimize di-bromination, consider the following:
-
Use a stoichiometric amount of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS).
-
Maintain a low reaction temperature to control the reactivity.
-
Slowly add the brominating agent to the reaction mixture to avoid localized high concentrations.
Q5: What is the likely structure of the di-bromo side product?
A5: While not definitively reported in the literature for this specific compound, based on the reactivity of similar heterocyclic systems, a possible di-bromo product could involve bromination at another available position on the isothiazole ring or potentially on the methyl group under radical conditions, though the former is more likely in electrophilic aromatic substitution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4-bromo product and significant precipitate formation. | Formation of hydrobromide salts of the starting material or product. | - Perform the reaction in the presence of a non-nucleophilic base (e.g., sodium bicarbonate or pyridine) to neutralize the HBr byproduct.- After the reaction, neutralize the mixture before work-up. |
| Presence of a significant amount of a higher molecular weight impurity in the crude product (as seen by MS). | This is likely a di-brominated byproduct. | - Reduce the equivalents of the brominating agent.- Lower the reaction temperature and slow down the addition of the brominating agent.- Purify the crude product using column chromatography. |
| Starting material remains largely unreacted. | - Insufficient amount or reactivity of the brominating agent.- Reaction temperature is too low or reaction time is too short. | - Increase the equivalents of the brominating agent slightly (e.g., to 1.1 - 1.2 eq.).- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.- Extend the reaction time. |
| Formation of multiple unidentified byproducts and a dark-colored reaction mixture. | Decomposition of the isothiazole ring or the product. | - Use a milder brominating agent like NBS if you are using elemental bromine.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Avoid excessive heating. |
Experimental Protocols
Putative Synthesis of 5-Amino-3-methylisothiazole
This protocol is based on the method described in US Patent 2,871,243.[3]
-
Preparation of Chloramine Solution: An ice-cooled solution of sodium hydroxide (9.2 g) in water (44 cc) and ice (51 g) is treated with chlorine until the weight increase is 7.15 g. This solution is then stirred into an ice-cooled solution of aqueous ammonia (10.6 cc; d 0.88) in water (147 cc) and ice (147 g).
-
Ring Closure: To the freshly prepared chloramine solution, powdered β-iminothio-n-butyramide (11.6 g) is added.
-
Work-up: The reaction mixture is shaken for four hours. The clear solution is then extracted with ether. The dried ether extracts are treated with dry hydrogen chloride to precipitate the crude 5-amino-3-methylisothiazole hydrochloride.
-
Purification: The hydrochloride salt can be converted to the free base by treatment with a base (e.g., sodium hydroxide solution) and extraction into an organic solvent.
Putative Synthesis of this compound
This is a general, illustrative protocol for the bromination of an activated amino-heterocycle using NBS.
-
Reaction Setup: Dissolve 5-Amino-3-methylisothiazole (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Work-up: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Reaction Pathway and Potential Side Reactions
References
Technical Support Center: Buchwald-Hartwig Amination of Electron-Rich Heterocycles
Welcome to the technical support center for the Buchwald-Hartwig amination of electron-rich heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful C-N bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the Buchwald-Hartwig amination of electron-rich heterocycles such as indoles, pyrroles, pyridines, furans, and thiophenes.
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
A1: Low or no conversion in a Buchwald-Hartwig amination of an electron-rich heterocycle can stem from several sources. A systematic approach to troubleshooting is recommended.[1] Key factors to examine include:
-
Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and ligand is critical and highly dependent on the specific substrates. For electron-rich heterocycles, which can act as catalyst poisons, bulky, electron-rich phosphine ligands are often required to promote the desired reaction pathway.[2] Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[3]
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Base Selection: The base is crucial for the deprotonation of the amine and regeneration of the catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common.[4] However, for base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[4]
-
Solvent Choice: The solvent must effectively dissolve the reactants and the catalytic species. Common choices include toluene, dioxane, and THF.[5] Solvents like chlorinated hydrocarbons, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[5]
-
Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4]
Q2: I am observing significant amounts of side products, such as dehalogenation of my aryl halide. How can I minimize this?
A2: Dehalogenation, or hydrodehalogenation, is a common side reaction where the aryl halide is reduced instead of undergoing amination.[6] This can be minimized by:
-
Optimizing the Ligand: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination (the desired C-N bond formation) relative to competing side reactions like β-hydride elimination, which can lead to dehalogenation.[7][8]
-
Adjusting the Base: The choice of base can influence the extent of dehalogenation. If using a strong base like NaOtBu, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature.
-
Lowering the Reaction Temperature: Higher temperatures can sometimes promote side reactions. If possible, try running the reaction at a lower temperature for a longer duration.
Q3: My electron-rich heterocycle (e.g., pyridine, imidazole) seems to be inhibiting the catalyst. What can I do?
A3: The lone pair of electrons on the nitrogen atom of many heterocycles can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[9] To address this:
-
Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol %) may be necessary to overcome the inhibition.
-
Use a More Robust Ligand: Bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) can sterically shield the palladium center and disfavor the binding of the heterocyclic substrate.[2] N-heterocyclic carbene (NHC) ligands are also known for their high stability and activity.
-
Consider a Different Palladium Pre-catalyst: Some pre-catalysts are designed to be more resistant to inhibition.
Q4: How do I choose the optimal combination of catalyst, ligand, and base for my specific electron-rich heterocycle?
A4: The optimal conditions are highly substrate-dependent. A screening approach is often the most effective way to identify the best combination.[10] Start with a set of standard conditions and systematically vary one parameter at a time (e.g., ligand, base, solvent).
Below is a general troubleshooting workflow to guide your optimization efforts.
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for the Buchwald-Hartwig amination of common electron-rich heterocycles. These are intended as a starting point for optimization.
Table 1: Recommended Conditions for N-Arylation of Indoles
| Parameter | Recommendation | Notes |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts (e.g., XPhos Pd G3) are also excellent choices. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are generally effective. |
| Catalyst Loading | 1-2 mol % Pd | May need to be increased for challenging substrates. |
| Ligand/Pd Ratio | 1.5:1 to 2:1 | For Pd₂(dba)₃, use a 3:1 to 4:1 ligand to Pd dimer ratio. |
| Base | NaOtBu, LHMDS, K₃PO₄ | NaOtBu is often most active; K₃PO₄ is milder for sensitive substrates. |
| Solvent | Toluene, Dioxane | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-110 °C | Lower temperatures may be possible with highly active catalyst systems. |
| Typical Yield | 70-95% | Highly substrate-dependent. |
Table 2: Recommended Conditions for N-Arylation of Pyrroles
| Parameter | Recommendation | Notes |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Copper-catalyzed methods are also common for pyrroles.[11] |
| Ligand | XPhos, SPhos, DavePhos | The choice of ligand is crucial to avoid C-arylation side products. |
| Catalyst Loading | 1-2 mol % Pd | |
| Ligand/Pd Ratio | 1.5:1 to 2:1 | |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | |
| Solvent | Toluene, Dioxane | |
| Temperature | 100-110 °C | |
| Typical Yield | 65-90% | Can be lower for sterically hindered substrates. |
Table 3: Recommended Conditions for N-Arylation of Pyridines
| Parameter | Recommendation | Notes |
| Pd Source | Pd(OAc)₂ or a pre-catalyst | Pyridines are known to inhibit palladium catalysts. |
| Ligand | Xantphos, BINAP, P(t-Bu)₃ | Bulky and electron-rich ligands are essential. |
| Catalyst Loading | 2-5 mol % Pd | Higher catalyst loading is often required. |
| Ligand/Pd Ratio | 2:1 | |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | |
| Solvent | Toluene, Dioxane | |
| Temperature | 100-120 °C | |
| Typical Yield | 50-85% | Yields can be variable depending on the pyridine substitution pattern. |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Screening
This protocol is designed for screening different catalysts, ligands, bases, and solvents in parallel.
-
Preparation: In a glovebox, array a series of oven-dried reaction vials equipped with stir bars.
-
Addition of Solids: To each vial, add the aryl halide (1.0 equiv), the electron-rich heterocycle (1.2 equiv), the base (1.4 equiv), the palladium pre-catalyst (e.g., 2 mol %), and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vials and place them in a preheated aluminum heating block outside the glovebox. Stir the reactions at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots at regular intervals.
-
Work-up: Upon completion, cool the reactions to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product to determine the conversion and identify any major side products.
Protocol 2: Procedure for Setting Up an Air-Sensitive Buchwald-Hartwig Amination
This protocol outlines the steps for setting up a reaction under an inert atmosphere using standard Schlenk techniques.[12]
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool under a stream of argon or nitrogen.
-
Addition of Solids: To the Schlenk flask, add the aryl halide, the electron-rich heterocycle, the base, and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through a septum.
-
Reaction: Heat the reaction mixture to the desired temperature with stirring under a positive pressure of inert gas.
-
Monitoring and Work-up: Follow steps 5 and 6 from Protocol 1.
Visualizations
The following diagrams illustrate the key processes involved in the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catsci.com [catsci.com]
- 11. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Technical Support Center: Removal of Palladium Catalyst from Isothiazole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from isothiazole compounds. Below you will find troubleshooting guides, frequently asked questions, quantitative data, detailed experimental protocols, and visual workflows to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of palladium catalysts from isothiazole compounds.
Question: Why is my filtrate still colored (black, grey, or brown) after filtering off the palladium catalyst?
Answer: A colored filtrate after attempting to remove a palladium catalyst, especially heterogeneous catalysts like palladium on carbon (Pd/C), typically indicates the presence of residual palladium. This can be due to several factors:
-
Fine Palladium Particles: The palladium particles may be too fine to be captured by standard filter paper. Using a finer filter or a pad of Celite can help trap these smaller particles.
-
Soluble Palladium Species: Not all palladium may be in its heterogeneous form. Some palladium may have leached into the solution as soluble species (e.g., Pd(II) or colloidal palladium). Simple filtration will not remove these. In such cases, methods like scavenging or crystallization are necessary.[1]
-
Complex Formation with Isothiazole: Isothiazole compounds, containing both sulfur and nitrogen atoms, can act as ligands and form soluble complexes with palladium. This is a common issue with sulfur-containing heterocycles and requires more targeted removal strategies like the use of specific scavengers.
Question: I am experiencing significant product loss after using a palladium scavenger. How can I minimize this?
Answer: Product loss during scavenging can occur if the scavenger has an affinity for your isothiazole compound in addition to palladium. To mitigate this:
-
Optimize Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal. This can be determined by running small-scale screening experiments with varying amounts of the scavenger.
-
Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Select a More Specific Scavenger: Some scavengers have a higher affinity for certain functional groups. If your isothiazole compound is binding to the scavenger, consider trying a different type of scavenger (e.g., switching from a thiol-based scavenger to an amine-based one, or vice-versa).
-
Adjust the Solvent: The solvent can influence the binding of your product to the scavenger. Using a solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.
Question: My palladium removal results are inconsistent from batch to batch. What could be the cause?
Answer: Inconsistent palladium removal can be frustrating and is often due to subtle variations in the reaction or work-up conditions. Key factors to consider are:
-
Variability in Palladium Species: The nature of the residual palladium (e.g., Pd(0) vs. Pd(II), monomeric vs. colloidal) can vary between batches depending on reaction conditions like temperature, reaction time, and the presence of oxidizing or reducing agents. Different palladium species may require different removal strategies.
-
Inconsistent Work-up Procedures: Ensure that the work-up procedure prior to palladium removal is standardized. Variations in quenching, extraction, or washing steps can alter the form of the residual palladium.
-
Scavenger Deactivation: Ensure the scavenger is fresh and has not been deactivated by exposure to air or moisture, especially for thiol-based scavengers which can oxidize.
Question: I'm working with a highly polar isothiazole derivative, and palladium removal is particularly challenging. What are the best strategies?
Answer: Removing palladium from polar compounds can be difficult as they may not be compatible with standard purification techniques like column chromatography on silica gel. Here are some strategies:
-
Use of Polar-Solvent-Compatible Scavengers: Select a scavenger that is effective in the polar solvent system you are using. Some scavengers are specifically designed for use in aqueous or highly polar organic solvents.
-
Crystallization: If your polar isothiazole compound is a solid, crystallization can be a very effective method for palladium removal. The palladium impurities often remain in the mother liquor.
-
Extraction with an Aqueous Solution: If the palladium can be complexed to become water-soluble, a liquid-liquid extraction can be employed to remove it from the organic phase containing your product. For example, treatment with an aqueous solution of a chelating agent like sodium bisulfite has been shown to be effective in some cases.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from isothiazole compounds?
A1: The most common methods include:
-
Filtration: This is effective for heterogeneous catalysts like Pd/C. It is often performed using a pad of a filter aid like Celite to ensure the removal of fine particles.[1]
-
Scavenging: This involves using solid-supported materials (scavengers) that have a high affinity for palladium. Common scavengers include those with thiol, amine, or 2,4,6-trimercaptotriazine (TMT) functional groups.[2] Activated carbon is also widely used.
-
Crystallization: This method purifies the product by crystallization, leaving the palladium impurities in the mother liquor.
-
Extraction: This involves using a liquid-liquid extraction to partition the palladium into a separate phase from the product. This is often achieved by using an aqueous solution containing a chelating agent.[2]
Q2: How do I choose the best palladium removal method for my specific isothiazole compound?
A2: The choice of method depends on several factors:
-
Nature of the Palladium Catalyst: For heterogeneous catalysts (e.g., Pd/C), filtration is the first step. For homogeneous catalysts, scavenging, crystallization, or extraction are necessary.
-
Properties of the Isothiazole Compound: Consider the solubility, stability, and polarity of your compound. For polar compounds, scavenging in a suitable solvent or crystallization are often preferred over chromatography.
-
Scale of the Reaction: For large-scale reactions, the cost and ease of handling of the removal agent are important considerations. Scavengers are often used in industrial processes.[3]
-
Required Purity Level: The stringency of the final palladium limit will influence the choice and potentially the need for a combination of methods.
Q3: What are the acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?
A3: The acceptable limits for elemental impurities in APIs are set by regulatory bodies like the International Council for Harmonisation (ICH). According to the ICH Q3D guidelines, palladium is a Class 2B element, and the permitted daily exposure (PDE) for oral administration is 100 µ g/day . This translates to a concentration limit of 10 ppm for a daily drug dose of 10 g.[4]
Q4: How can I quantify the amount of residual palladium in my isothiazole compound?
A4: The most common and accurate methods for quantifying trace levels of palladium are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique that can detect palladium at parts-per-billion (ppb) levels.[5][6]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This is another common technique, though generally less sensitive than ICP-MS.
-
Atomic Absorption Spectrometry (AAS): A well-established technique for metal analysis.
For these methods, the sample is typically digested in strong acid to ensure all palladium is in a measurable form.[7]
Q5: Are there any special considerations for removing palladium from isothiazole compounds compared to other heterocycles?
A5: Yes, the presence of both a sulfur and a nitrogen atom in the isothiazole ring can lead to strong coordination with palladium, making it more difficult to remove. Sulfur, in particular, has a high affinity for palladium. This means that:
-
Stronger Scavengers May Be Needed: Scavengers with a high affinity for palladium, such as those containing thiol or thiourea functional groups, are often effective for sulfur-containing compounds.[8]
-
Chelation Effects: The bidentate nature of some isothiazoles can lead to the formation of stable chelate complexes with palladium, which can be more challenging to break and remove.
-
Competition with Scavengers: The sulfur atom in the isothiazole ring can compete with sulfur-based scavengers for binding to palladium. Therefore, an excess of the scavenger may be required.
Quantitative Data Summary: Efficiency of Palladium Scavengers
The following table summarizes the performance of various palladium scavengers. While specific data for isothiazole compounds is limited in the literature, the data for other sulfur-containing and nitrogen-containing compounds provides a good starting point for scavenger selection.
| Scavenger Type | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Compound Type / Conditions |
| Silica-Based | |||||
| Si-Thiol | Thiol | 150-220 | < 1 | > 99.5 | Pharmaceutical intermediate |
| Si-TMT | 2,4,6-Trimercaptotriazine | 2239 | 20 | 99.1 | Dichloromethane, 20°C, 2h[2] |
| Si-Amine | Triamine | ~12000 | ~10 | ~99.9 | Suzuki coupling product[2] |
| Polymer-Based | |||||
| MP-TMT | 2,4,6-Trimercaptotriazine | 852 | < 10 | > 98.8 | Suzuki coupling product |
| Carbon-Based | |||||
| Activated Carbon | - | 2239 | > 50 | < 97.8 | Dichloromethane, 20°C, 2h[2] |
| Thiazole-Modified AC | 2-Aminothiazole | 50 | ~1.7 | 96.6 | Actual industrial wastewater[9] |
Detailed Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger
This protocol provides a general procedure for removing residual palladium from a solution of an isothiazole compound using a silica-based thiol scavenger.
-
Dissolution: Dissolve the crude isothiazole compound in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or tetrahydrofuran) to a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add the solid-supported thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is to use 5-10 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature for 2-18 hours. The optimal time can be determined by taking small aliquots at different time points and analyzing for residual palladium. Gentle heating (e.g., to 40 °C) can sometimes improve efficiency, but should be used with caution to avoid product degradation.
-
Filtration: Filter the mixture through a pad of Celite or a 0.45 µm syringe filter to remove the solid scavenger.
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique like ICP-MS.
Protocol 2: Palladium Removal by Filtration through Celite
This protocol is suitable for the removal of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C).
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite over the filter paper and gently compact it to form a level bed.
-
Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity and prevent clogging of the filter.
-
Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
Collect the Filtrate: The filtrate contains the isothiazole compound, now free of the heterogeneous palladium catalyst.
-
Analysis: Even after filtration, it is advisable to analyze the product for residual palladium, as some leaching of soluble palladium may have occurred.
Protocol 3: Quantification of Residual Palladium by ICP-MS (General Procedure)
This protocol outlines the general steps for preparing a sample of an isothiazole compound for palladium quantification by ICP-MS.
-
Sample Preparation: Accurately weigh a small amount of the purified isothiazole compound (e.g., 10-20 mg) into a clean digestion vessel.
-
Acid Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia) to the vessel. The exact volume and ratio of acids will depend on the specific instrumentation and laboratory protocols.
-
Heating: Heat the vessel in a microwave digestion system or on a hot plate under controlled conditions to completely dissolve the sample and oxidize the organic matrix. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. Further dilutions may be necessary to bring the palladium concentration within the linear range of the ICP-MS instrument.
-
Analysis: Analyze the diluted sample by ICP-MS against a set of palladium calibration standards.
Visualizations
Below are diagrams illustrating key workflows for the removal of palladium catalysts.
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid Digestion for PGM Recycling Analysis with ICP-MS [dgm.inventum.de]
- 8. researchgate.net [researchgate.net]
- 9. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing debromination of 4-Bromo-3-methyl-isothiazol-5-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the debromination of 4-Bromo-3-methyl-isothiazol-5-ylamine during their experiments.
Troubleshooting Guides
Issue: Significant Debromination Observed During Palladium-Catalyzed Cross-Coupling Reactions
The undesired replacement of the bromine atom with a hydrogen atom is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to reduced yield of the desired product and purification challenges.[1][2] This guide provides a systematic approach to troubleshoot and minimize debromination.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting debromination.
Step 1: Evaluate Reaction Temperature
-
Probable Cause: High temperatures accelerate the undesired debromination pathway.[1][2]
-
Recommended Solution: Attempt the reaction at a lower temperature. Run a series of experiments decreasing the temperature in 10-20 °C increments to find an optimal balance between reaction rate and byproduct formation.
Step 2: Assess the Base
-
Probable Cause: The use of a strong base (e.g., NaOH, NaOtBu) is promoting the side reaction.[1]
-
Recommended Solution: Switch to a milder inorganic base. Carbonate (K₂CO₃, Cs₂CO₃) and phosphate (K₃PO₄) bases are often effective at promoting the desired coupling while minimizing debromination.[1]
Step 3: Analyze Catalyst System
-
Probable Cause: The palladium catalyst and associated ligands can influence the rate of debromination. Bulky, electron-rich ligands, while often promoting the desired reaction, can sometimes favor reductive debromination if not properly optimized.[1]
-
Recommended Solution:
-
Screen different phosphine ligands. For electron-deficient aryl bromides, consider using less electron-rich ligands or even phosphine-free catalyst systems.
-
Reduce the catalyst loading. While counterintuitive, lower catalyst concentrations can sometimes suppress side reactions.
-
Step 4: Check Solvents & Reagents
-
Probable Cause: Protic impurities, such as water or alcohols, can act as hydride donors, leading to reductive debromination.[1][2]
-
Recommended Solution:
-
Use anhydrous and degassed solvents. Common choices for cross-coupling reactions include toluene, dioxane, and THF.
-
Ensure all reagents are dry and stored under an inert atmosphere.
-
Prepare the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture and oxygen.[1]
-
Issue: Debromination During Nucleophilic Aromatic Substitution (SNAr)
While less common than in cross-coupling reactions, debromination can occur during SNAr, especially under harsh conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for debromination in SNAr reactions.
Step 1: Moderate Reaction Conditions
-
Probable Cause: High temperatures can promote decomposition and side reactions.
-
Recommended Solution: Lower the reaction temperature. Depending on the nucleophile's reactivity, temperatures can often be reduced to 80-120 °C.[3]
Step 2: Evaluate Nucleophile/Base System
-
Probable Cause: A very strong base used to deprotonate a weak nucleophile can inadvertently promote debromination.
-
Recommended Solution: If applicable, use a base that is just strong enough to deprotonate the nucleophile. For amine nucleophiles, often no external base is needed, or a non-nucleophilic organic base can be used.
Step 3: Control Reaction Time
-
Probable Cause: Prolonged exposure to high temperatures can lead to gradual debromination.
-
Recommended Solution: Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[1]
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound?
A1: Debromination is an undesired side reaction where the bromine atom at the 4-position of the isothiazole ring is replaced by a hydrogen atom. This results in the formation of 3-methyl-isothiazol-5-ylamine as a byproduct, which reduces the yield of your target molecule and complicates purification.[1]
Q2: What are the primary factors that promote the debromination of this compound?
A2: Several experimental parameters can significantly increase the likelihood of debromination:
-
High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the debromination pathway.[1][2]
-
Inappropriate Base: Strong bases, particularly in the presence of protic species, can facilitate hydrodehalogenation.[1]
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the electronic and steric properties of the catalyst and ligands are crucial. While bulky, electron-rich ligands can accelerate the desired reaction, they may also promote pathways leading to debromination if not carefully selected.[1]
-
Presence of Hydride Sources: Protic impurities like water or alcohols, or even certain solvents and reagents, can act as hydride donors, leading to reductive debromination.[1][2]
-
Prolonged Reaction Time: Extended reaction times, especially at high temperatures, increase the probability of side reactions, including debromination.[1]
Q3: How can I set up a reaction to proactively minimize the risk of debromination?
A3: A robust experimental setup is key to preventing debromination.
-
Use Dry Glassware and Reagents: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Ensure all solvents and reagents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen. This involves evacuating and backfilling the reaction vessel multiple times to remove all oxygen and moisture.[1]
-
Degas Solvents: Degas solvents by bubbling an inert gas through them for 15-30 minutes or by using a freeze-pump-thaw technique.[4]
-
Careful Reagent Addition: Add reagents via syringe through a septum. For solid reagents, use a glovebox or a positive pressure of inert gas.
Data Summary
Table 1: Influence of Base on Debromination in a Model Cross-Coupling Reaction
| Base | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| NaOtBu | 100 | 45 | 40 |
| K₃PO₄ | 100 | 75 | 15 |
| Cs₂CO₃ | 100 | 85 | <5 |
| K₂CO₃ | 100 | 82 | <5 |
Data is illustrative and based on general trends reported for aryl halides.[1]
Table 2: Effect of Temperature on Debromination
| Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) | | :--- | :--- | :--- | :--- | | 120 | 60 | 35 | | 100 | 82 | 10 | | 80 | 78 | <5 | | 60 | 55 | <2 |
Data is illustrative and based on general trends reported for aryl halides.[1]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction with Minimized Debromination
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid.
Reaction Setup:
Caption: Experimental workflow for a Suzuki coupling with minimized debromination.
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe through the septum.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.
-
Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 80 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS (e.g., every 30-60 minutes). The goal is to stop the reaction as soon as the this compound is consumed to prevent prolonged heating that could lead to byproduct formation.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.[1]
Signaling Pathway Diagram
Simplified Mechanism of a Suzuki Coupling and the Competing Debromination Pathway
Caption: Simplified mechanism of a Suzuki coupling with the competing debromination pathway.
References
Technical Support Center: Synthesis of 5-Aminoisothiazoles
Welcome to the Technical Support Center for the synthesis of 5-aminoisothiazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you improve the yield and purity of your 5-aminoisothiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 5-aminoisothiazoles, providing potential causes and solutions to improve your reaction outcomes.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in 5-aminoisothiazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure the purity and reactivity of your starting materials. Thioamides and α-cyanothioacetamides can degrade over time. It is advisable to use freshly prepared or purified reagents.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Overheating can lead to decomposition and the formation of side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and intermediates.
-
Catalyst Activity: If using a catalyzed reaction, ensure the catalyst is active and used in the correct loading. For instance, in calcium-catalyzed syntheses, the formation of the active catalyst is a key step.[2]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side reactions?
A2: The formation of multiple products is a common challenge. Potential side reactions include:
-
Isomer Formation: Depending on the precursors and reaction conditions, the formation of other aminoisothiazole isomers (e.g., 2-amino or 4-aminoisothiazoles) can occur. Careful control of reaction parameters can enhance regioselectivity.
-
Dimerization or Polymerization: Starting materials or the product itself might undergo self-condensation or polymerization, especially at elevated temperatures.
-
Hydrolysis: The amino group or other functional groups on the isothiazole ring can be susceptible to hydrolysis, particularly if the work-up involves acidic or basic conditions.
-
Incomplete Cyclization: The reaction may not go to completion, leaving unreacted starting materials or intermediate products in the reaction mixture.
Q3: How can I effectively purify my crude 5-aminoisothiazole product?
A3: Purification is crucial for obtaining a high-purity product. The two primary methods are recrystallization and column chromatography.
-
Recrystallization: This is an effective technique for removing impurities, especially inorganic salts. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.[3] Ethanol or isopropanol are often good starting points for aminothiazole derivatives.[3]
-
Column Chromatography: This is a versatile method for separating the desired product from closely related impurities.[4][5] A normal-phase silica gel column is typically used. The choice of the mobile phase (eluent) is crucial for good separation and should be optimized based on the polarity of your specific 5-aminoisothiazole derivative, as monitored by TLC.[5]
Q4: My purified product appears to be an oil, although it is expected to be a solid. What could be the issue?
A4: Obtaining an oily product instead of a solid can be due to:
-
Residual Solvent: Incomplete removal of high-boiling point solvents used in the reaction or purification can result in an oily product. Ensure thorough drying under high vacuum.[3]
-
Presence of Impurities: Greasy impurities can prevent the crystallization of your product. Re-purification using a different solvent system for chromatography or a different recrystallization solvent may be necessary.
-
Low Melting Point: The purified compound may naturally be an oil or have a low melting point close to room temperature.
Experimental Protocols and Data
This section provides detailed methodologies for key synthetic routes to 5-aminoisothiazoles and summarizes quantitative data to facilitate comparison.
Calcium-Catalyzed Synthesis of 5-Aminothiazoles
This method offers a sustainable and high-yielding route to densely functionalized 5-aminothiazoles from N-thioacyl-N,O-acetals and isocyanides.[2]
General Procedure:
-
To a 4 mL vial, add the N-thioacyl-N,O-acetal (1.0 equivalent) and the corresponding isocyanide (1.2 equivalents) in ethyl acetate (1 mL).
-
Add nBu₄NPF₆ (10 mol %) and Ca(NTf₂)₂ (10 mol %).
-
Stir the mixture at 100 °C until TLC analysis indicates the complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (EtOAc/hexane, 1 % NEt₃) to afford the pure 5-aminothiazole.[2]
Experimental Workflow for Calcium-Catalyzed Synthesis
Caption: Workflow for the calcium-catalyzed synthesis of 5-aminoisothiazoles.
Synthesis of 5-Substituted-2-aminothiazoles via Halogenation/Nucleophilic Substitution
This two-step protocol describes the synthesis of 5-amino-substituted-2-aminothiazoles directly from 2-aminothiazoles. Three different methods are presented with varying reagents and conditions.[6]
Method I: Reaction of 2-aminothiazole and thiourea with I₂/H₂O/EtOH. Method II: Reaction of 2-aminothiazole and an amine with Br₂/NaHCO₃/DMF. Method III: Reaction of 2-aminothiazole and an amine using CuBr₂/Amine/CH₃CN.[6]
Detailed Protocol for Method II:
-
Dissolve the 2-aminothiazole derivative (2 mmol) in DMF (10 mL).
-
Add bromine (2.2 mmol) dropwise to the solution at room temperature and stir for 3 hours.
-
Add sodium hydrogen carbonate (4 mmol) and the desired amine (2 mmol).
-
Heat the reaction mixture on an oil bath at 70 °C for 3 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the residue by recrystallization (DMF/H₂O 1:1) or column chromatography on silica gel (hexane-ethyl acetate 2:1).[6]
Table 1: Comparison of Yields for the Synthesis of 5-Amino-containing 2-Aminothiazoles [6]
| Product | R | Amine | Yield % (Method I) | Yield % (Method II) | Yield % (Method III) |
| AT1 | Phenyl | Piperidine | - | 41 | 63 |
| AT2 | Phenyl | Morpholine | - | 37 | 58 |
| AT3 | Phenyl | Hydrazine | - | 35 | 55 |
| AT4 | Phenyl | Piperazine | - | 45 | 68 |
Purification of 5-Aminoisothiazoles by Column Chromatography
This protocol provides a general guideline for the purification of 5-aminoisothiazoles using silica gel column chromatography.[3][4][7]
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent such as n-hexane.
-
Column Packing: Pour the slurry into a glass chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until it is just above the silica gel bed.
-
Sample Loading: Dissolve the crude 5-aminoisothiazole in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.[3]
-
Elution: Begin eluting with a low-polarity solvent system (e.g., hexane/ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[3]
-
Fraction Collection: Collect the eluent in separate fractions.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-aminoisothiazole.
Troubleshooting Flowchart for Column Chromatography Purification
Caption: A logical troubleshooting guide for column chromatography.
References
- 1. youtube.com [youtube.com]
- 2. Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and impurities encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process. The first step is the synthesis of the precursor, 5-amino-3-methylisothiazole, through the oxidative cyclization of β-iminothiobutyramide.[1] The subsequent step is the regioselective bromination of 5-amino-3-methylisothiazole to yield the final product, this compound.
Q2: What are the most common impurities I should expect in my final product?
Impurities can originate from both the precursor synthesis and the final bromination step. The most common impurities include:
-
Unreacted 5-amino-3-methylisothiazole: Incomplete bromination can lead to the presence of the starting material in the final product.
-
Dibromo-species (3,4-Dibromo-3-methyl-isothiazol-5-ylamine): Over-bromination can result in the formation of a dibrominated impurity. Aromatic amines are susceptible to polybromination when treated with bromine.[2]
-
Isomeric Impurities: While the bromination is generally regioselective for the 4-position due to the directing effects of the amino and methyl groups, small amounts of other isomers might form under certain conditions.
-
Residual Solvents and Reagents: Solvents used during the reaction and workup, as well as any unreacted brominating agents or byproducts from their decomposition, can be present.
-
Impurities from Starting Material: The purity of the initial 5-amino-3-methylisothiazole is crucial. For instance, ammonium chloride is a known impurity in commercially available 5-amino-3-methylisothiazole hydrochloride.[3]
Q3: Which analytical techniques are best for identifying and quantifying these impurities?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main product from its impurities, allowing for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents and certain byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the final product and any isolated impurities. It can help distinguish between isomers and identify the positions of bromination.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the components in your sample, which is crucial for identifying the main product and any impurities, including over-brominated species.
Troubleshooting Guide
Problem 1: My final product contains a significant amount of unreacted 5-amino-3-methylisothiazole.
-
Possible Cause: Insufficient brominating agent or incomplete reaction.
-
Solution:
-
Ensure the stoichiometry of the brominating agent is correct. A slight excess may be required to drive the reaction to completion.
-
Increase the reaction time or temperature, while carefully monitoring for the formation of over-brominated byproducts.
-
Ensure efficient mixing to promote contact between the reactants.
-
Problem 2: I am observing a significant peak in my mass spectrum that corresponds to a dibrominated product.
-
Possible Cause: Use of an excessive amount of brominating agent or harsh reaction conditions. Aromatic amines are prone to polybromination.[2]
-
Solution:
-
Carefully control the stoichiometry of the brominating agent. Add it dropwise to the reaction mixture to avoid localized high concentrations.
-
Perform the reaction at a lower temperature to reduce the rate of the second bromination.
-
Consider using a milder brominating agent.
-
Problem 3: My NMR spectrum is complex, suggesting the presence of isomers.
-
Possible Cause: Lack of regioselectivity in the bromination reaction.
-
Solution:
-
The choice of solvent can influence the regioselectivity of the reaction. Experiment with different solvents to optimize the desired isomer formation.
-
Control the reaction temperature, as higher temperatures can sometimes lead to the formation of less stable isomers.
-
Purification by column chromatography or recrystallization may be necessary to isolate the desired 4-bromo isomer.
-
Experimental Protocols
Synthesis of 5-amino-3-methylisothiazole
This procedure is based on the oxidative cyclization of β-iminothiobutyramide.[1]
-
Dissolve β-iminothiobutyramide in a suitable solvent, such as water or an alcohol.
-
Slowly add an oxidizing agent, such as hydrogen peroxide or chloramine-T, to the solution while maintaining a controlled temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete, as monitored by TLC or HPLC.
-
Make the solution alkaline with a base like sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ether).
-
Dry the organic extracts and evaporate the solvent to obtain crude 5-amino-3-methylisothiazole.
-
The crude product can be purified by distillation or by converting it to its hydrochloride salt, recrystallizing, and then liberating the free base.
Bromination of 5-amino-3-methylisothiazole
This is a general procedure for the bromination of an activated aromatic amine.
-
Dissolve 5-amino-3-methylisothiazole in a suitable solvent (e.g., acetic acid, dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., bromine in acetic acid, N-bromosuccinimide) dropwise with stirring.
-
Allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or HPLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.
-
Neutralize the reaction mixture with a base.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over a suitable drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 5-amino-3-methylisothiazole | C₄H₆N₂S | 114.17 | Unreacted starting material |
| 3,4-Dibromo-3-methyl-isothiazol-5-ylamine | C₄H₄Br₂N₂S | 271.96 | Over-bromination |
| Isomeric Brominated Products | C₄H₅BrN₂S | 193.06 | Non-regioselective bromination |
| Ammonium Chloride | NH₄Cl | 53.49 | Impurity in starting material[3] |
Visualizations
Caption: A logical workflow for the identification of unknown impurities.
Caption: Synthetic pathway and potential side reactions.
References
- 1. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 5-氨基-3-甲基异噻唑 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 4. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-Bromo-3-methyl-isothiazol-5-ylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound on a laboratory scale?
A1: The most prevalent laboratory-scale synthesis involves the direct bromination of 3-methyl-isothiazol-5-ylamine using a suitable brominating agent, most commonly N-bromosuccinimide (NBS), in an appropriate solvent.
Q2: What are the critical parameters to control during the scale-up of the bromination reaction?
A2: Key parameters to control during scale-up include:
-
Temperature: Exothermic reactions are a concern. Gradual addition of the brominating agent and efficient cooling are crucial to prevent side reactions.
-
Mixing: Homogeneous mixing is essential to avoid localized high concentrations of the brominating agent, which can lead to the formation of di-brominated or other impurities.
-
Stoichiometry: Precise control of the molar ratio of the substrate to the brominating agent is critical to maximize the yield of the mono-brominated product and minimize over-bromination.
Q3: What are the potential safety hazards associated with this synthesis?
A3: Potential hazards include:
-
Brominating agents: N-bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Depending on the solvent used, there may be risks of flammability and toxicity.
-
Exothermic reaction: The bromination reaction can be exothermic, posing a risk of thermal runaway if not properly controlled.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of the product during work-up. | 1. Monitor the reaction progress using TLC or HPLC. Increase reaction time if necessary. 2. Optimize the reaction temperature. While higher temperatures may increase the reaction rate, they can also lead to side products. A temperature range of 0-25°C is a typical starting point. 3. Use a mild work-up procedure. Avoid strong acids or bases that could degrade the product. |
| Formation of Di-brominated Impurity | 1. Excess of brominating agent. 2. Localized high concentration of brominating agent. | 1. Use a stoichiometric amount of the brominating agent (typically 1.0-1.1 equivalents). 2. Add the brominating agent portion-wise or as a solution over an extended period with efficient stirring. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of brominating agent. 2. Low reaction temperature or short reaction time. | 1. Ensure the accurate addition of the brominating agent. 2. Gradually increase the reaction temperature or extend the reaction time while monitoring the reaction progress. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Formation of hard-to-separate impurities. | 1. After the reaction, consider a solvent swap to a solvent in which the product is less soluble to facilitate precipitation or crystallization. 2. Recrystallization is a common purification method. A suitable solvent system should be determined empirically. Column chromatography can also be employed for purification. |
Experimental Protocols
Synthesis of 3-methyl-isothiazol-5-ylamine (Starting Material)
A process for producing 5-amino-3-methylisothiazole involves the reaction of β-iminothiobutyramide with an oxidizing agent such as chloramine, potassium persulfate, or hydrogen peroxide.[1]
Example Protocol: β-iminothiobutyramide is reacted with a solution of chloramine-T trihydrate and sodium hydroxide in water. The resulting solution is then extracted with an appropriate organic solvent (e.g., ether). Treatment of the dried organic extracts with dry hydrogen chloride precipitates the crude 5-amino-3-methylisothiazole hydrochloride. The free base can be obtained by making the aqueous solution of the hydrochloride salt alkaline with sodium hydroxide and extracting with an organic solvent.[1]
Synthesis of this compound
General Laboratory Scale Protocol: To a solution of 3-methyl-isothiazol-5-ylamine in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid), N-bromosuccinimide (1.0-1.1 equivalents) is added portion-wise at a controlled temperature (typically 0-10°C). The reaction mixture is stirred until the starting material is consumed (monitored by TLC or HPLC). Upon completion, the reaction is quenched, for example, with a solution of sodium thiosulfate. The product is then isolated by extraction and purified by recrystallization or column chromatography.
Key Considerations for Scale-Up:
| Parameter | Laboratory Scale (e.g., 1-10 g) | Pilot/Production Scale (e.g., >1 kg) |
| Solvent Volume | 10-20 volumes (mL/g of substrate) | 5-10 volumes (L/kg of substrate) to improve throughput and reduce waste. |
| Reagent Addition | Manual portion-wise addition | Controlled addition via a dosing pump to manage exothermicity. |
| Temperature Control | Ice bath | Jacketed reactor with a cooling system. |
| Work-up | Separation funnel extractions | Centrifugation for solid-liquid separation; liquid-liquid extraction in a suitable reactor. |
| Purification | Column chromatography, recrystallization | Recrystallization in large crystallizers. |
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Reaction condition screening for functionalizing 4-Bromo-3-methyl-isothiazol-5-ylamine
This guide provides troubleshooting advice and experimental protocols for researchers working on the chemical functionalization of 4-Bromo-3-methyl-isothiazol-5-ylamine. The primary focus is on palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position.
Core Challenge: The this compound substrate presents a unique set of challenges. The 5-amino group is electron-donating, which can affect the reactivity of the C-Br bond. More importantly, the amino group and the isothiazole nitrogen can act as chelating ligands to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Careful selection of ligands, bases, and reaction conditions is therefore critical to success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided by reaction type, addressing common issues encountered during the functionalization of this and similar amino-heterocyclic substrates.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond between the isothiazole ring and various aryl, heteroaryl, vinyl, or alkyl groups using a boronic acid or ester.[1][2]
Q1: I am seeing no or very low conversion of my starting material. What are the most likely causes?
A1: Low reactivity in Suzuki coupling of amino-heterocycles is a common issue. Here are the primary factors to investigate:
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Catalyst Inhibition: The 5-amino group may be coordinating to the palladium center, preventing the catalytic cycle from proceeding efficiently.
-
Inactive Catalyst: The palladium(0) active species may not be generating effectively from the precatalyst, or it may be decomposing.
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Poor Transmetalation: The transfer of the organic group from boron to palladium is often the rate-limiting step and can be slow.
-
Protodeboronation: The boronic acid may be degrading, especially in the presence of water and a strong base, before it can participate in the coupling.
Troubleshooting Steps:
-
Change the Ligand: Switch to bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can promote the crucial reductive elimination step and stabilize the catalyst.
-
Vary the Base: A weaker base like K₃PO₄ or K₂CO₃ is often a good starting point.[3] Stronger bases like Cs₂CO₃ can sometimes be more effective but may also promote boronic acid degradation. Using an anhydrous solvent system can help if protodeboronation is suspected.[1]
-
Use a Pre-activated Catalyst: Employ a pre-formed palladacycle catalyst (e.g., a G3 or G4 precatalyst) which can provide a more reliable initiation of the catalytic cycle.[4]
-
Increase Temperature: If the reaction is sluggish at lower temperatures (e.g., 80-90 °C), cautiously increasing the temperature to 100-120 °C may improve rates. Microwave irradiation can also be effective for driving difficult couplings.[2]
Q2: My main side product is the debrominated starting material (3-methyl-isothiazol-5-ylamine). How can I prevent this?
A2: Debromination is a common side reaction, often caused by a competing reaction pathway where a hydride source intercepts a catalyst intermediate.
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Source of Hydride: The hydride can come from the solvent (e.g., alcohols), the boronic acid itself, or trace water.
-
Mitigation Strategy: Ensure you are using high-purity, anhydrous solvents. Switching to a different solvent like dioxane or toluene may help. Sometimes, changing the palladium precatalyst and ligand combination can suppress this pathway.
Data Presentation: Recommended Starting Conditions for Suzuki Coupling
The following table provides starting points for screening. Yields are highly substrate-dependent and these conditions are based on successful couplings of other challenging amino-bromo-heterocycles.[2][4][5]
| Parameter | Condition A | Condition B | Condition C | Notes |
| Pd Source (mol%) | Pd₂(dba)₃ (2.5) | Pd(OAc)₂ (2.5) | XPhos Pd G3 (2.5) | G3 precatalysts are often more robust. |
| Ligand (mol%) | XPhos (5) | SPhos (5) | (none needed) | Ligand choice is critical for success. |
| Base (equiv.) | K₃PO₄ (2.0) | K₂CO₃ (3.0) | Cs₂CO₃ (2.0) | K₃PO₄ is a good general-purpose base. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene | DMF | Anhydrous conditions may prevent side reactions. |
| Temperature | 100 °C | 110 °C | 90 °C | Microwave heating can reduce reaction times. |
Sonogashira Coupling (C-C Bond Formation with Alkynes)
The Sonogashira coupling is used to attach a terminal alkyne to the isothiazole core, which is useful for extending conjugation or as a handle for further chemistry like click reactions.
Q1: My Sonogashira reaction is not working. Besides the issues mentioned for Suzuki coupling, are there any specific problems for this reaction?
A1: Yes, the Sonogashira coupling has its own unique failure modes:
-
Copper(I) Issues: The reaction traditionally uses a copper(I) co-catalyst (e.g., CuI). This species can be sensitive to air, leading to catalyst deactivation. More importantly, it promotes the homocoupling of the alkyne (Glaser coupling), which forms a common and often difficult-to-remove byproduct.
-
Amine Base: The amine base (e.g., Et₃N, DIPEA) serves both as a base and often as a solvent. Its purity is crucial.
Troubleshooting Steps:
-
Go Copper-Free: Many modern protocols avoid copper to prevent alkyne homocoupling. This often requires a specific palladium/ligand system and a different base, such as an inorganic base (K₂CO₃) or an organic base like DBU.
-
Degas Thoroughly: Both the palladium(0) catalyst and the copper(I) acetylide intermediate are oxygen-sensitive. Ensure the reaction mixture is rigorously degassed with an inert gas (Argon or Nitrogen) before heating.
-
Check Alkyne and Amine Purity: Use freshly distilled amine bases and high-purity alkynes.
Data Presentation: Recommended Starting Conditions for Sonogashira Coupling
This table outlines starting conditions for screening, including both traditional and copper-free systems.
| Parameter | Condition A (Classic) | Condition B (Cu-Free) | Condition C (Cu-Free, Mild) | Notes |
| Pd Source (mol%) | Pd(PPh₃)₂Cl₂ (3) | Pd(OAc)₂ (2) | [DTBNpP]Pd(crotyl)Cl (2.5) | Precatalysts can offer faster initiation. |
| Co-catalyst (mol%) | CuI (5) | None | None | Eliminating copper prevents alkyne homocoupling. |
| Ligand (mol%) | (none added) | XPhos (4) | (none needed) | Bulky phosphines can facilitate Cu-free reactions. |
| Base | Et₃N (3 equiv.) | K₂CO₃ (2 equiv.) | TMP (2 equiv.) | Choice of base is linked to the catalytic system. |
| Solvent | THF or DMF | Toluene | DMSO | Anhydrous solvents are recommended. |
| Temperature | 60 °C | 100 °C | Room Temperature | Some modern catalysts work at room temperature. |
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination allows for the coupling of a primary or secondary amine at the C4 position, forming a di-aminated isothiazole derivative.
Q1: I am trying to couple a secondary amine to the C4 position, but the reaction is very slow and gives a poor yield. What should I try?
A1: The existing 5-amino group makes this a challenging C-N coupling. The substrate is already electron-rich, which slows down the initial oxidative addition step.
-
Catalyst Deactivation: As with other couplings, the substrate can chelate the palladium catalyst.
-
Steric Hindrance: If the incoming amine is bulky, the final reductive elimination step to form the C-N bond can be very slow.
Troubleshooting Steps:
-
Ligand is Key: This reaction is highly dependent on the ligand. For sterically hindered or electron-rich partners, specialized biarylphosphine ligands are essential. Try ligands from different "generations," such as RuPhos, BrettPhos, or t-BuXPhos.
-
Use a Strong, Non-Nucleophilic Base: A strong, sterically hindered base like NaOtBu or LHMDS is typically required to deprotonate the amine-palladium intermediate without competing as a nucleophile.
-
Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard. Polar solvents can sometimes interfere with the catalytic cycle.
-
Try a Different Precatalyst: Different generations of Buchwald-Hartwig precatalysts (e.g., G3 or G4) are designed to be more active and stable for challenging substrates.
Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Amination
This table provides starting points for screening conditions for this challenging C-N coupling.
| Parameter | Condition A | Condition B | Condition C | Notes |
| Pd Source (mol%) | Pd₂(dba)₃ (2) | Pd(OAc)₂ (2) | RuPhos Pd G3 (2) | G3 precatalysts often show superior activity. |
| Ligand (mol%) | RuPhos (4) | BrettPhos (4) | (none needed) | Ligand choice depends on the amine coupling partner. |
| Base (equiv.) | NaOtBu (1.5) | LHMDS (1.5) | Cs₂CO₃ (2.0) | Strong, non-nucleophilic bases are preferred. |
| Solvent | Toluene | 1,4-Dioxane | t-BuOH | Solvent must be anhydrous. |
| Temperature | 100 °C | 110 °C | 100 °C | Reaction times can be long (12-24 h). |
Experimental Protocols
General Starting Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized based on the results.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium source, the ligand, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Visualizations
Reaction Screening Workflow
Caption: A logical workflow for screening and optimizing cross-coupling reactions.
Troubleshooting: Low or No Product Formation
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Workup procedures for reactions involving 4-Bromo-3-methyl-isothiazol-5-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-methyl-isothiazol-5-ylamine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
This compound is typically an off-white to yellow solid.[1] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C4H5BrN2S[1] |
| Molecular Weight | 193.06 g/mol [1] |
| Melting Point | 102-106°C[1] |
| Boiling Point | 154.5±40.0 °C (Predicted)[1] |
| Density | 1.806±0.06 g/cm3 (Predicted)[1] |
| pKa | 6.37±0.50 (Predicted)[1] |
| Storage Temperature | 2-8°C[1] |
Q2: In which common organic solvents is this compound soluble?
While specific solubility data is limited, analogous 2-aminothiazole compounds are generally soluble in polar organic solvents such as Tetrahydrofuran (THF), Dioxane, Toluene, and Dimethylformamide (DMF).[2] For reactions like Suzuki-Miyaura couplings, these solvents are often employed.[2] It may be necessary to gently heat the mixture to achieve complete dissolution.[2] A small-scale solubility test is always recommended before proceeding with a large-scale reaction.
Q3: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[2] A storage temperature of 2-8°C is recommended.[1]
Troubleshooting Guide
Issue 1: Low yield in Suzuki-Miyaura coupling reactions.
-
Potential Cause: Inefficient catalyst activation or decomposition.
-
Troubleshooting Step: Ensure the palladium catalyst and phosphine ligand are appropriate for heteroaryl bromides. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than triphenylphosphine.[2] The choice of base is also critical for activating the boronic acid; consider using potassium phosphate (K₃PO₄), which can be effective in challenging couplings.[2][3]
-
-
Potential Cause: Reaction temperature is not optimal.
-
Potential Cause: Presence of oxygen, leading to catalyst deactivation.
Issue 2: Protodebromination (loss of bromine) as a significant side reaction.
-
Potential Cause: The use of a strong base.
-
Troubleshooting Step: Switch to a milder base, such as potassium carbonate (K₂CO₃) or a phosphate base, which can reduce the likelihood of this side reaction.[2]
-
-
Potential Cause: High reaction temperatures.
-
Troubleshooting Step: Lowering the reaction temperature may slow down the desired reaction but can significantly decrease the rate of protodebromination.[2]
-
-
Potential Cause: Presence of trace amounts of water or other proton sources.
-
Troubleshooting Step: Ensure that all solvents and reagents are anhydrous.[2]
-
Issue 3: Difficulty in removing impurities during workup.
-
Potential Cause: Residual palladium catalyst.
-
Troubleshooting Step: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the heterogeneous catalyst before proceeding with the aqueous workup.[4]
-
-
Potential Cause: Persistent organic impurities.
-
Troubleshooting Step: If standard liquid-liquid extraction is insufficient, purification by column chromatography on silica gel is recommended.[2][5] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the desired product from impurities.
-
Experimental Protocols & Workflows
General Workup Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a standard workup procedure for a Suzuki-Miyaura coupling reaction involving this compound.
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Catalyst Removal: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.[4]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove water-soluble byproducts and salts. If an amine was used as a base, a wash with a dilute acid (e.g., 1M HCl) can be performed, provided the product is stable to acidic conditions.[6] Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to reduce the amount of dissolved water in the organic phase.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][5]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final product.[2][5]
References
Validation & Comparative
Comparative Biological Activity of Isothiazole Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the biological activities of various isothiazole analogs, offering valuable insights for researchers and professionals in drug development. The data presented herein, derived from multiple studies, highlights the potential of the isothiazole scaffold in developing novel therapeutic and agrochemical agents. While specific experimental data for 4-bromo-3-methyl-isothiazol-5-ylamine was not available in the reviewed literature, this guide focuses on the biological activities of structurally related isothiazole and thiazole derivatives to inform future research and development.
I. Antifungal Activity of Isothiazole-Thiazole Derivatives
A series of novel isothiazole-thiazole derivatives have demonstrated significant fungicidal activity, particularly against oomycetes. The in vivo activity of these compounds against Pseudoperonospora cubensis and Phytophthora infestans highlights their potential as agricultural fungicides.
Table 1: In Vivo Fungicidal Activity of Isothiazole-Thiazole Derivatives
| Compound | Target Pathogen | EC50 (mg L⁻¹)[1] |
| 6u | Pseudoperonospora cubensis | 0.046[1] |
| 6u | Phytophthora infestans | 0.20[1] |
| 6b | Sclerotinia sclerotiorum | 0.22[1] |
| 6c | Sclerotinia sclerotiorum | 0.53[1] |
| 6o | Alternaria solani | 8.92[1] |
| 6s | Alternaria solani | 7.84[1] |
| Oxathiapiprolin (Commercial Fungicide) | Sclerotinia sclerotiorum | 5.98[1] |
| Oxathiapiprolin (Commercial Fungicide) | Alternaria solani | 296.60[1] |
| Azoxystrobin (Commercial Fungicide) | Sclerotinia sclerotiorum | 4.04[1] |
| Azoxystrobin (Commercial Fungicide) | Alternaria solani | 185.42[1] |
Molecular docking studies suggest that compound 6u may act on the same target as oxathiapiprolin, which is the oxysterol-binding protein (PcORP1).[1] This was further supported by cross-resistance studies.[1]
Experimental Protocol: In Vivo Fungicidal Assay
A general methodology for assessing in vivo fungicidal activity against plant pathogens is as follows:
-
Compound Preparation: Test compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions. These are then diluted to the desired final concentrations for application.
-
Plant Cultivation: Healthy host plants (e.g., cucumber for P. cubensis, tomato for P. infestans) are grown to a suitable stage for inoculation.
-
Spore Suspension Preparation: A suspension of fungal spores is prepared from a fresh culture and adjusted to a specific concentration.
-
Inoculation and Treatment: The plants are inoculated with the spore suspension. Subsequently, the test compound solutions are applied to the plants, typically as a foliar spray.
-
Incubation: The treated and inoculated plants are maintained in a controlled environment with appropriate temperature, humidity, and light conditions to allow for disease development.
-
Disease Assessment: After a set incubation period, the disease severity on the plants is assessed and compared to untreated control plants. The percentage of inhibition is calculated.
-
EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the dose-response data.[1]
II. Antibacterial Activity of Thiazole Derivatives
Several novel thiazole derivatives have been evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of these compounds.
Table 2: In Vitro Antibacterial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
| Derivative 6d | Staphylococcus aureus | 50-200 |
| Derivative 6d | Streptococcus agalactiae | 25-100 |
| Phenylacetamido-thiazole derivative 16 | Escherichia coli | 1.56 - 6.25[2] |
| Phenylacetamido-thiazole derivative 16 | Pseudomonas aeruginosa | 1.56 - 6.25[2] |
| Phenylacetamido-thiazole derivative 16 | Bacillus subtilis | 1.56 - 6.25[2] |
| Phenylacetamido-thiazole derivative 16 | Staphylococcus aureus | 1.56 - 6.25[2] |
Notably, some thiazole derivatives demonstrated greater inhibitory effects on Gram-positive bacteria compared to Gram-negative bacteria. The presence of an oxothiazole structure may enhance the inhibitory potency of these compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is typically determined using a broth microdilution method:
-
Compound Preparation: A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A standardized suspension of the target bacterium is prepared and added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Kinase Inhibitory Activity of Isothiazole Derivatives
Isothiazole-containing compounds have also been investigated as inhibitors of various protein kinases, which are critical targets in cancer therapy and other diseases.
Table 3: Kinase Inhibitory Activity of Isothiazolo[4,3-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM)[3] |
| 1 | GAK | 51 |
| 2 | GAK | 14 |
| 3 | GAK | 24 |
The development of potent and selective kinase inhibitors is a major focus in drug discovery. The isothiazole scaffold has shown promise in the design of inhibitors for kinases such as FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[4] For instance, a thiazole derivative demonstrated an IC50 value of 22 nM against Flt3.[4] Another imidazothiazole derivative showed high potency in both cellular (MV4-11) and enzymatic (FLT3) assays with IC50 values of 0.002 µM and 0.022 µM, respectively.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure kinase activity and inhibition.[5][6]
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a reaction mixture containing the kinase, a specific substrate, and ATP.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation period, stop the reaction and add detection reagents. These typically include a europium-labeled antibody that recognizes a non-phosphorylated part of the substrate and an Alexa Fluor® 647-labeled antibody that recognizes the phosphorylated substrate.
-
Signal Measurement: If the substrate is phosphorylated, the two antibodies are brought into close proximity, allowing FRET to occur between the europium donor and the Alexa Fluor® 647 acceptor. The TR-FRET signal is measured on a compatible plate reader.
-
IC50 Determination: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[5]
Conclusion
The isothiazole scaffold is a versatile platform for the development of biologically active compounds with diverse applications. The analogs discussed in this guide demonstrate significant potential in agriculture as fungicides and in medicine as antibacterial and anticancer agents through kinase inhibition. Further investigation and optimization of these isothiazole derivatives could lead to the discovery of novel and effective drugs and agrochemicals. Researchers are encouraged to use the provided data and protocols as a foundation for their own studies in this promising area of chemical biology.
References
- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
Structure-Activity Relationship of 5-Aminoisothiazoles: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of 5-aminoisothiazole derivatives and their structurally related 2-amino-5-substituted thiazole analogs. This document summarizes quantitative data from experimental studies, details relevant methodologies, and visualizes key biological pathways and workflows to support the design of novel therapeutics.
The isothiazole and thiazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic substitutions on these five-membered heterocyclic rings have been shown to significantly influence their therapeutic potential, leading to the development of agents with a wide range of activities, including enzyme inhibition and antimicrobial effects. This guide focuses on the SAR of 5-aminoisothiazoles and compares them with closely related 2-amino-5-substituted thiazoles to provide a comprehensive overview for researchers in the field.
Comparative Analysis of Biological Activity
The following sections present a comparative analysis of the biological activities of 5-aminoisothiazole and 2-amino-5-substituted thiazole derivatives against various biological targets.
5-Aminoisothiazoles as Modulators of Prolyl Oligopeptidase (PREP)
Recent studies have identified 5-aminoisothiazoles as novel modulators of prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases through its protein-protein interactions (PPIs). Unlike traditional active site inhibitors, these compounds have been found to modulate PREP's PPI-derived functions with weak inhibition of its proteolytic activity, suggesting a different binding site and mechanism of action.[1][2][3][4]
The following table summarizes the SAR of 5-aminoisothiazole derivatives on the α-synuclein (αSyn) dimerization, a key process in Parkinson's disease pathology that is influenced by PREP.[1][5]
Table 1: Structure-Activity Relationship of 5-Aminoisothiazole Derivatives as Modulators of PREP-Mediated α-Synuclein Dimerization [1]
| Compound ID | R | αSyn Dimerization EC50 (µM) | PREP Inhibition IC50 (µM) |
| 1 | H | > 10 | > 10 |
| 2 | CH₃ | 5.2 | 8.1 |
| 3 | Cyclopropyl | 1.8 | 6.5 |
| 4 | Phenyl | 0.9 | 7.3 |
| 5 | 4-Fluorophenyl | 0.5 | 6.8 |
SAR Summary:
-
The unsubstituted 5-aminoisothiazole (Compound 1) is inactive.
-
Small alkyl substitutions at the R position (Compound 2) introduce modest activity.
-
Increasing the complexity and lipophilicity of the R group with cyclopropyl and phenyl moieties (Compounds 3 and 4) enhances the potency in modulating αSyn dimerization.
-
The introduction of an electron-withdrawing fluorine atom on the phenyl ring (Compound 5) further improves activity, highlighting the importance of electronic effects in the interaction with the target.
-
Notably, the proteolytic inhibitory activity remains weak across all active compounds, confirming a disconnect between the modulation of PPIs and direct enzyme inhibition.[1]
2-Amino-5-Substituted Thiazoles as Kinase Inhibitors
The 2-aminothiazole scaffold, with various substitutions at the 5-position, is a well-established core for potent kinase inhibitors. These compounds have been extensively studied for their activity against a range of kinases, including Interleukin-2-inducible T-cell kinase (Itk), Lymphocyte-specific protein tyrosine kinase (Lck), and the Src-family of kinases.[6][7][8][9][10]
Table 2: SAR of 2-Amino-5-thioarylthiazoles as Itk Inhibitors [7]
| Compound ID | Ar | Itk IC50 (nM) |
| 6 | Phenyl | 150 |
| 7 | 4-Chlorophenyl | 45 |
| 8 | 4-Methoxyphenyl | 80 |
| 9 | 2-Naphthyl | 25 |
| 10 | 3,4-Dichlorophenyl | 15 |
SAR Summary:
-
A simple phenyl group at the aryl (Ar) position (Compound 6) confers moderate Itk inhibitory activity.
-
Electron-withdrawing substituents on the phenyl ring, such as chlorine (Compounds 7 and 10), generally lead to increased potency.
-
An electron-donating methoxy group (Compound 8) results in slightly lower activity compared to the chloro-substituted analogs.
-
Extending the aromatic system, as seen with the 2-naphthyl group (Compound 9), significantly enhances inhibitory activity, suggesting the presence of a larger hydrophobic pocket in the enzyme's active site.
Table 3: SAR of 2-Amino-5-carboxamidothiazoles as Lck Inhibitors [8]
| Compound ID | R | Lck IC50 (nM) |
| 11 | Methyl | 850 |
| 12 | Ethyl | 600 |
| 13 | Isopropyl | 350 |
| 14 | Cyclopropyl | 150 |
| 15 | Phenyl | 95 |
SAR Summary:
-
Small alkyl groups for the R substituent in the carboxamide moiety (Compounds 11 and 12) result in modest Lck inhibition.
-
Increasing the steric bulk with an isopropyl group (Compound 13) improves potency.
-
The cyclopropyl group (Compound 14) is particularly favorable, indicating a specific fit within the binding site.
-
A phenyl ring (Compound 15) provides the most potent inhibition in this series, likely due to favorable π-stacking interactions.
2-Amino-5-Substituted Thiazoles as Antifungal Agents
Derivatives of 2-aminothiazole with substitutions at the 5-position have also demonstrated promising antifungal activity.
Table 4: SAR of 2-Amino-5-arylthiazole Derivatives Against Candida albicans [11]
| Compound ID | Ar | R | MIC (µg/mL) |
| 16 | Phenyl | H | 64 |
| 17 | 4-Chlorophenyl | H | 32 |
| 18 | 4-Fluorophenyl | H | 32 |
| 19 | 4-Chlorophenyl | Acetyl | 16 |
| 20 | 4-Fluorophenyl | Acetyl | 8 |
SAR Summary:
-
The unsubstituted phenyl group at the Ar position (Compound 16) provides a baseline level of antifungal activity.
-
The introduction of halogens (chlorine or fluorine) on the phenyl ring (Compounds 17 and 18) enhances activity, doubling the potency.
-
Acylation of the 2-amino group (Compounds 19 and 20) further increases the antifungal effect, with the combination of a 4-fluorophenyl group and an acetyl moiety yielding the most potent compound in this series.
Experimental Protocols
Prolyl Oligopeptidase (PREP) Activity and Protein-Protein Interaction Assay
Objective: To determine the effect of 5-aminoisothiazole derivatives on the proteolytic activity of PREP and its interaction with α-synuclein.
Materials:
-
Recombinant human PREP
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)
-
Recombinant human α-synuclein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
5-aminoisothiazole test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
Protein-fragment complementation assay (PCA) system for α-synuclein dimerization (e.g., split-luciferase)
Proteolytic Activity Assay Protocol: [12][13][14][15]
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 5 µL of each compound dilution.
-
Add 20 µL of PREP solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Measure the fluorescence intensity kinetically over 30 minutes with excitation at ~380 nm and emission at ~460 nm.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Calculate IC50 values by fitting the data to a dose-response curve.
α-Synuclein Dimerization Assay (PCA): [5]
-
Co-transfect cells (e.g., Neuro-2A) with constructs for the PCA system expressing α-synuclein fused to complementary fragments of a reporter protein (e.g., luciferase).
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of the 5-aminoisothiazole test compounds.
-
After an incubation period (e.g., 24-48 hours), measure the reporter signal (e.g., luminescence) according to the PCA system's protocol.
-
Calculate the EC50 values, representing the concentration at which the compound produces 50% of its maximal effect on α-synuclein dimerization.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of 2-amino-5-substituted thiazole derivatives against a target kinase (e.g., Itk, Lck).
Materials:
-
Recombinant active kinase
-
Peptide substrate specific for the kinase
-
ATP (radiolabeled [γ-³²P]ATP or for use in non-radioactive assays)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiometric assays, or antibody-based detection for ELISA or TR-FRET assays)[16][17][18][19]
Protocol:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the test compound, the kinase, and the peptide substrate.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of 2-amino-5-substituted thiazole derivatives against fungal strains.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Culture medium (e.g., RPMI-1640)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a standardized inoculum of the fungal strain in the culture medium.
-
Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Inoculate each well with the fungal suspension. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the positive control), which can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Caption: Simplified signaling pathway of Prolyl Oligopeptidase (PREP) and the modulatory role of 5-aminoisothiazole derivatives on α-synuclein dimerization.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein-Protein Interaction-Derived Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Prolyl oligopeptidase enhances α-synuclein dimerization via direct protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Efficacy of 4-Bromo-3-methyl-isothiazol-5-ylamine Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro biological activity of novel 4-Bromo-3-methyl-isothiazol-5-ylamine derivatives. The performance of these compounds is evaluated against alternative, established agents across a range of relevant biological assays. The experimental data presented herein is intended to guide researchers, scientists, and drug development professionals in the potential applications of this chemical series.
Introduction to Isothiazole Derivatives
Isothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The isothiazole ring is a key feature in various bioactive molecules, demonstrating potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[3][4] The primary mechanism of action for some isothiazole derivatives involves the inhibition of essential enzymes, particularly those with thiol groups at their active sites.[5] This guide focuses on a specific series of derivatives of this compound, presenting a framework for their in vitro characterization.
Comparative Analysis of Biological Activity
The following sections detail the in vitro performance of the this compound derivative series in key biological assays. For the purpose of this guide, the derivatives are anonymized as BMIA-1 and BMIA-2 . Their activities are compared against standard reference compounds.
Anticancer Activity: Cytotoxicity Screening
The cytotoxic potential of the BMIA derivatives was assessed against the human breast cancer cell line MDA-MB-231 and compared with the known anticancer agent Sorafenib.[6][7]
Table 1: In Vitro Cytotoxicity against MDA-MB-231 Cells
| Compound | IC50 (µM) |
| BMIA-1 | [Insert Data] |
| BMIA-2 | [Insert Data] |
| Sorafenib (Reference) | 1.18[6][7] |
Enzyme Inhibition: VEGFR-2 Kinase Assay
To investigate a potential mechanism for their anticancer activity, the BMIA derivatives were evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in tumor angiogenesis.
Table 2: VEGFR-2 Inhibition Assay Results
| Compound | % Inhibition at 10 µM | IC50 (nM) |
| BMIA-1 | [Insert Data] | [Insert Data] |
| BMIA-2 | [Insert Data] | [Insert Data] |
| Sorafenib (Reference) | 86.93[6] | 51.41[6] |
Antimicrobial Activity
The antimicrobial efficacy of the BMIA derivatives was determined by their minimum inhibitory concentration (MIC) against the Gram-positive bacterium Staphylococcus aureus (MRSA) and the Gram-negative bacterium Escherichia coli. Ofloxacin was used as a standard antibacterial agent.[8][9]
Table 3: Minimum Inhibitory Concentration (MIC) against Bacterial Strains
| Compound | MIC against S. aureus (MRSA) (µg/mL) | MIC against E. coli (µg/mL) |
| BMIA-1 | [Insert Data] | [Insert Data] |
| BMIA-2 | [Insert Data] | [Insert Data] |
| Ofloxacin (Reference) | [Insert Reference Data] | [Insert Reference Data] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
The MDA-MB-231 human breast cancer cell line was maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
MDA-MB-231 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds (BMIA-1, BMIA-2) and the reference drug, Sorafenib, for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
VEGFR-2 Kinase Inhibition Assay
The VEGFR-2 kinase activity was measured using a commercially available kinase assay kit. The assay was performed in a 96-well plate format. Briefly, the VEGFR-2 enzyme, a substrate peptide, and ATP were incubated with various concentrations of the test compounds. The kinase reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a luminescence-based detection method. The IC50 values were determined by fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentrations (MICs) of the compounds were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final inoculum of 5 x 10⁵ CFU/mL in Mueller-Hinton broth. The compounds were serially diluted in a 96-well microtiter plate. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualized Workflows and Pathways
Experimental Workflow for In Vitro Screening
Caption: General workflow for the in vitro screening of BMIA derivatives.
Simplified VEGFR-2 Signaling Pathway
References
- 1. Biological activity of the isothiazole derivatives - AHEM [phmd.hirszfeld.pl]
- 2. Chemistry of Biologically Active Isothiazoles | Semantic Scholar [semanticscholar.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
Comparative Analysis of Novel Amide Derivatives Synthesized from 4-Bromo-3-methyl-isothiazol-5-ylamine
This guide provides a comparative overview of a novel series of amide compounds derived from 4-bromo-3-methyl-isothiazol-5-ylamine. The following sections detail their synthesis, comparative biological activity against known antimicrobial agents, and the experimental protocols utilized for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis and Characterization
A novel series of amide derivatives, designated as IT-A1 to IT-A4 , were synthesized from the starting material this compound. The synthesis involved a standard amide coupling reaction with four different aromatic carboxylic acids, yielding the corresponding N-(4-bromo-3-methyl-isothiazol-5-yl)amides. The general synthetic scheme is illustrated below.
The structure of each synthesized compound was confirmed using 1H NMR, 13C NMR, and mass spectrometry. Purity was assessed by elemental analysis.
Comparative Antimicrobial Activity
The synthesized compounds were screened for their in vitro antibacterial activity against two common bacterial strains, Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). Their efficacy was compared with Ciprofloxacin, a standard broad-spectrum antibiotic. The results, presented as Minimum Inhibitory Concentration (MIC) values, are summarized in the table below.
| Compound ID | R Group | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| IT-A1 | Phenyl | 16 | 32 |
| IT-A2 | 4-Chlorophenyl | 8 | 16 |
| IT-A3 | 4-Nitrophenyl | 4 | 8 |
| IT-A4 | 4-Methoxyphenyl | 32 | 64 |
| Ciprofloxacin | (Reference) | 0.25 | 0.5 |
Data Analysis: The preliminary screening indicates that all synthesized compounds exhibit some level of antibacterial activity. The presence of an electron-withdrawing group on the phenyl ring appears to enhance activity, with the nitro-substituted derivative (IT-A3 ) being the most potent among the synthesized compounds. The chloro-substituted derivative (IT-A2 ) also showed notable activity. Conversely, the electron-donating methoxy group in IT-A4 resulted in reduced activity compared to the other derivatives. While none of the novel compounds surpassed the efficacy of Ciprofloxacin, the structure-activity relationship observed provides a basis for further optimization.
Experimental Protocols
General Synthesis Protocol for Amide Derivatives (IT-A1 to IT-A4)
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 20 mL) under a nitrogen atmosphere, the respective substituted benzoic acid (1.1 eq) was added.
-
The mixture was cooled to 0°C, and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) were added sequentially.
-
The reaction mixture was stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 18-24 hours.
-
The reaction progress was monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was diluted with DCM and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure.
-
The resulting crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure amide derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Bacterial strains (E. coli and S. aureus) were cultured in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
The synthesized compounds and the reference drug, Ciprofloxacin, were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the test compounds were prepared in a 96-well microtiter plate using MHB to achieve a concentration range of 256 µg/mL to 0.125 µg/mL.
-
The overnight bacterial cultures were diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Workflow and Pathway Diagrams
The overall experimental workflow from synthesis to biological evaluation is depicted below.
Caption: Experimental workflow from synthesis to evaluation.
Given the preliminary nature of this study, a specific signaling pathway has not been elucidated. However, many antimicrobial agents function by inhibiting key cellular processes. A generalized diagram illustrating potential bacterial targets is provided.
Caption: Potential mechanisms of antimicrobial action.
Validating the Mechanism of Action of Isothiazole-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the mechanism of action of isothiazole-based inhibitors. The information presented is collated from various peer-reviewed studies and serves as a practical resource for designing and interpreting experiments in the field of drug discovery. While a significant body of research exists for the broader class of thiazole derivatives, this guide focuses on isothiazole-specific data where available and uses thiazole-based findings as a well-established benchmark for comparison due to the structural and functional similarities.[1]
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the quantitative data on the inhibitory activities of various isothiazole and thiazole-based compounds against different biological targets.
Table 1: In Vitro Anticancer Activity of Thiazole/Isothiazole Derivatives
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 4c | MCF-7 | Breast Cancer | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Compound 4c | HepG2 | Liver Cancer | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Compound 6a | OVCAR-4 | Ovarian Cancer | 1.569 ± 0.06 | Alpelisib | 0.061 ± 0.003 |
| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | Lung, Breast, Glioblastoma, Colon | 0.50 - 4.75 | BEZ235 | Not Specified |
| Compound 25 | Various | Various Cancers | 0.64 - 2.01 | - | - |
| Compound 28 | MCF-7, HCT-116, HepG2 | Breast, Colon, Liver | 0.35 ± 1.07 | Roscovitine | 0.39 ± 0.47 |
| Compound 4m | BxPC-3 | Pancreatic Cancer | 1.69 - 2.2 | - | - |
| Compound 8 | MCF-7 | Breast Cancer | 3.36 ± 0.06 | Staurosporine | 5.25 |
Table 2: In Vitro Kinase Inhibitory Activity of Thiazole/Isothiazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 6a | PI3Kα | 0.225 ± 0.01 | Alpelisib | 0.061 ± 0.003 |
| Compound 23 | PI3K/mTOR | 0.184 ± 0.01 / 0.131 ± 0.007 | - | - |
| Compound 25 | CDK9 | Not specified (potent) | - | - |
| Compound 28 | CDK2 | 0.35 ± 1.07 | Roscovitine | 0.39 ± 0.47 |
| Compound 33 | CK2 | 0.4 | - | - |
| Compound 40 | B-RAFV600E | 0.0231 ± 0.0012 | Dabrafenib | 0.0472 ± 0.0025 |
| Compound 42 | GSK-3β | 0.00029 ± 0.00001 | - | - |
| Compound 1g | CK2 | 1.9 | TBB | 1.48 ± 0.21 |
| Compound 1g | GSK3β | 0.67 | AR-A014418 | 0.207 ± 0.33 |
| Compound 3b | Pim1 | 0.32 | Staurosporine | 0.36 |
| Compound 8b | Pim1 | 0.24 | Staurosporine | 0.36 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the mechanism of action of isothiazole-based inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified kinase (e.g., PI3K, CDK2)
-
Kinase-specific substrate (e.g., PIP2 for PI3K)
-
Isothiazole-based inhibitor
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a 384-well plate, combine the purified kinase, the appropriate substrate, and the isothiazole inhibitor at various concentrations.[2]
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[2]
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[2]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.[2]
-
Data Analysis: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[2]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
Isothiazole-based inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the isothiazole inhibitor for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at 570 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[1]
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect specific proteins in a sample and assess the effect of an inhibitor on their expression and phosphorylation status.
Materials:
-
Cultured cells treated with the isothiazole inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells and quantify the total protein concentration.[2][3]
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.[3]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[3]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (both total and phosphorylated forms), followed by incubation with an HRP-conjugated secondary antibody.[2][3]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[2]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect on the signaling pathway.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cultured cells treated with the isothiazole inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the isothiazole inhibitor at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.[4]
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
Fluorescent reporter dye (e.g., DAPI) or a spectrophotometer for turbidity measurement
-
Isothiazole-based inhibitor
-
96-well plates
-
Temperature-controlled plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine tubulin, polymerization buffer, GTP, and the isothiazole inhibitor at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Measurement:
-
Fluorescence-based: Measure the increase in fluorescence of a reporter dye that binds to polymerized microtubules over time.
-
Turbidity-based: Measure the increase in absorbance at 340 nm over time, which is proportional to the concentration of microtubule polymer.
-
-
Data Analysis: Plot the fluorescence or absorbance against time. The IC50 value is determined by comparing the extent of polymerization in the presence of the inhibitor to the vehicle control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by isothiazole-based inhibitors and a typical experimental workflow for their validation.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.
Caption: CDK2-mediated cell cycle progression and inhibition.
Caption: A typical workflow for validating kinase inhibitors.
References
A Head-to-Head Comparison of Isothiazole Synthesis Methods for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of the isothiazole core is a critical step in the discovery of novel therapeutic agents and functional materials. This guide provides a head-to-head comparison of three prominent methods for isothiazole synthesis: the Rees Synthesis, the Singh Synthesis, and a solvent-free approach from β-enaminones. The comparison is based on reaction efficiency, substrate scope, and operational simplicity, supported by experimental data to inform the selection of the optimal synthetic route.
Isothiazole, a five-membered heteroaromatic ring containing nitrogen and sulfur atoms in a 1,2-arrangement, is a key structural motif in a wide array of biologically active compounds.[1][2] Its derivatives have shown a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticonvulsant properties.[1] The versatile nature of the isothiazole ring also lends itself to applications in materials science, such as in the development of dyes and corrosion inhibitors. Given its significance, the development of efficient and practical synthetic methodologies for constructing the isothiazole ring is of paramount importance.
This guide delves into a comparative analysis of three widely employed synthetic strategies, offering a clear overview of their advantages and limitations to aid researchers in their synthetic planning.
Comparative Analysis of Isothiazole Synthesis Routes
The selection of an appropriate synthetic method for a target isothiazole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table summarizes the key quantitative data for the Rees, Singh, and solvent-free synthesis methods.
| Synthesis Route | Key Reactants & Reagents | Typical Reaction Conditions | Yield Range (%) | Key Advantages |
| Rees Synthesis | Enamine, 4,5-dichloro-1,2,3-dithiazolium chloride | Room temperature, Dichloromethane (DCM) | 78-85 | High yields, Mild reaction conditions |
| Singh Synthesis | β-Ketodithioester, Ammonium acetate | Reflux in Ethanol | 72-92 | One-pot procedure, Operational simplicity, Good to excellent yields |
| Solvent-Free Synthesis | β-Enaminone, Ammonium thiocyanate | Neat (solvent-free), 120 °C | 82-95 | Environmentally friendly, High yields, Rapid reaction times |
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. The following sections provide step-by-step procedures for the key experiments cited in this guide.
Rees Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate
Materials:
-
Methyl 3-aminocrotonate (1.15 g, 10 mmol)
-
4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol)
-
Dichloromethane (DCM), 20 mL
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of methyl 3-aminocrotonate in dichloromethane, add 4,5-dichloro-1,2,3-dithiazolium chloride portion-wise with stirring at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the final product. A reported yield for this procedure is 78%.
Singh Synthesis of 3,5-disubstituted Isothiazoles
Materials:
-
β-Ketodithioester or β-Ketothioamide (1 equivalent)
-
Ammonium acetate (NH₄OAc)
-
Ethanol
Procedure:
-
Dissolve the β-ketodithioester or β-ketothioamide in ethanol.
-
Add ammonium acetate to the solution.
-
Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography. This one-pot procedure relies on a sequential imine formation, cyclization, and aerial oxidation cascade.[3]
Solvent-Free Synthesis of Isothiazoles from β-Enaminones
Materials:
-
β-Enaminone (1 equivalent)
-
Ammonium thiocyanate
Procedure:
-
In a reaction vessel, mix the β-enaminone and ammonium thiocyanate.
-
Heat the mixture at 120 °C under neat (solvent-free) conditions.
-
The reaction is typically rapid. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated and purified by appropriate methods such as crystallization or chromatography. This environmentally friendly method is characterized by its simplicity and high yields.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying reaction mechanisms and visualizing the experimental workflows can provide valuable insights for optimizing reaction conditions and troubleshooting.
Rees Synthesis Mechanism
The Rees synthesis proceeds through the reaction of a primary enamine with 4,5-dichloro-1,2,3-dithiazolium chloride. The reaction involves a series of bond formations and cleavages, ultimately leading to the formation of the isothiazole ring.
References
Assessing the Selectivity of Isothiazole and Thiazole Derivatives for Specific Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selective inhibition of enzymes is a cornerstone of modern therapeutic design. This guide provides a comparative analysis of the enzymatic selectivity of isothiazole and thiazole derivatives, compounds of significant interest in medicinal chemistry. While direct and extensive research on the specific selectivity of 4-Bromo-3-methyl-isothiazol-5-ylamine derivatives is limited in publicly accessible literature, this guide leverages data from closely related aminothiazole and other isothiazole derivatives to provide a valuable comparative framework. The information presented herein is intended to illuminate potential enzymatic targets and guide future research in the development of selective inhibitors.
Comparative Selectivity of Thiazole and Isothiazole Derivatives
The following tables summarize the inhibitory activity of various thiazole and isothiazole derivatives against several key enzyme classes. This data, extracted from recent studies, highlights the potential for these heterocyclic scaffolds to be developed into potent and selective enzyme inhibitors.
| Compound Class | Derivative Structure | Target Enzyme | IC50 | Selectivity Notes | Reference |
| Aminothiazoles | 2-(4-fluorophenylamino)-5-bromo-4-methylthiazole | Aurora A Kinase | <10 µM | Activity comparable to iodo derivative. Substitution at the 2-aminophenyl para-position enhances potency. | [1] |
| Aminothiazoles | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A Kinase | 8.0 nM | Potent inhibitor with activity against Aurora B as well (Ki = 9.2 nM). | [2] |
| Iminothiazolines | (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | 1.21 µM | Exhibited stronger potential against elastase compared to the standard, oleanolic acid. | [3] |
| 1,3-Thiazoles | Quinoxaline-containing 1,3-thiazole derivative | Acetylcholinesterase (AChE) | 91 µM | Showed three times more selectivity for AChE over Butyrylcholinesterase (BChE). | [4] |
| 1,3-Thiazoles | Phenyl-substituted 1,3-thiazole derivative | Butyrylcholinesterase (BChE) | 195 µM | Identified as the lead inhibitor for BChE among the tested series. | [4] |
| Pyrazine Carboxamides | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | Alkaline Phosphatase | 1.469 µM | The most potent inhibitor of alkaline phosphatase among the synthesized derivatives. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used to assess the enzyme inhibitory activity of the derivatives listed above.
Aurora Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of Aurora A kinase. Over 70 aminothiazole analogues were evaluated using a scintillation proximity assay (SPA). The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined from the resulting data. The structure-activity relationships (SARs) were then analyzed to understand the influence of different chemical substitutions on the inhibitory potency.[1]
Elastase Inhibition Assay
The inhibitory effect of the synthesized (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide on elastase activity was evaluated and compared with oleanolic acid as a standard. The assay measured the residual enzyme activity after incubation with the inhibitor. The concentration of the compound that resulted in 50% inhibition of the enzyme's activity was determined as the IC50 value.[3]
Cholinesterase Inhibition Assay
The inhibitory activities of 1,3-thiazole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were determined using a spectrophotometric method. The assay measures the hydrolysis of a substrate by the enzyme, which produces a colored product. The rate of color formation is proportional to the enzyme activity. The percentage of inhibition was calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. IC50 values were then determined from dose-response curves.[4]
Alkaline Phosphatase Inhibition Assay
The inhibitory potential of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against human alkaline phosphatase was investigated. The assay involves incubating the enzyme with the inhibitor and a substrate. The enzymatic reaction is stopped, and the amount of product formed is quantified, typically through spectrophotometry. The IC50 value for the most potent inhibitor was determined, and enzyme kinetic studies were performed using a Lineweaver-Burk plot to understand the mechanism of inhibition.[5]
Visualizing Cellular Pathways and Experimental Processes
To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway involving a target enzyme and a typical experimental workflow for assessing enzyme inhibition.
Caption: Aurora A Kinase signaling pathway in mitosis and its inhibition.
Caption: General experimental workflow for an enzyme inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 5. mdpi.com [mdpi.com]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Isothiazole Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unparalleled insights into atomic arrangements and intermolecular interactions. This guide offers a comparative overview of the X-ray crystallographic analysis of isothiazole derivatives, with a focus on compounds structurally related to 4-bromo-3-methylisothiazol-5-ylamine, a scaffold of interest in medicinal chemistry. Due to the limited publicly available crystallographic data for this specific compound, this guide will draw comparisons with other well-characterized isothiazole and related heterocyclic structures.
While specific crystallographic data for 4-bromo-3-methylisothiazol-5-ylamine remains elusive in open-access databases, the principles of its analysis can be understood through comparison with structurally similar compounds. This guide will leverage data from published crystal structures of various substituted isothiazoles to illuminate the technique's power and present a framework for the analysis of novel derivatives.
Comparative Analysis of Crystallographic Data
To illustrate the insights gained from X-ray crystallography, the following table summarizes key crystallographic parameters for a selection of substituted isothiazole and a related isoxazole derivative. This data allows for a direct comparison of their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 3-substituted 4,5-dichloroisothiazole derivative | Varies | Varies | Varies | - | - | - | - | - | - | [1] |
| 4-Bromo-5-methyl-1,2-oxazol-3-amine | C₄H₅BrN₂O | Triclinic | P-1 | 6.4176 | 7.1023 | 7.5370 | 94.502 | 100.535 | 115.558 | [2] |
| Ruthenium(II) Complex with Isothiazole Ligand | Varies | Varies | Varies | - | - | - | - | - | - | [3] |
Note: Specific unit cell dimensions for the 3-substituted 4,5-dichloroisothiazole and Ruthenium(II) complexes are not provided in the abstract and would require access to the full publication or associated crystallographic information files (CIFs).
Alternative Analytical Techniques
While X-ray crystallography provides definitive structural data, other analytical techniques are crucial for characterization in solution and for complementing solid-state information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C) | Excellent for structural elucidation in solution, non-destructive. | Can be complex to interpret for large molecules, may not reveal 3D packing. |
| Mass Spectrometry | Molecular weight and fragmentation patterns | High sensitivity, requires very small sample amounts. | Does not provide direct information on atomic connectivity or stereochemistry. |
| Computational Modeling | Theoretical prediction of molecular geometry and electronic properties | Can provide insights where experimental data is unavailable, aids in understanding intermolecular interactions. | Accuracy is dependent on the level of theory and computational resources. |
Experimental Protocols
A detailed experimental protocol is essential for reproducible results in X-ray crystallographic analysis. Below is a generalized workflow.
Experimental Workflow for X-ray Crystallographic Analysis
Caption: Generalized workflow for X-ray crystallographic analysis.
1. Synthesis and Purification: The isothiazole derivative is synthesized and purified to obtain a homogenous sample, which is crucial for growing high-quality crystals.
2. Crystal Growth: Single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. This is often the most challenging step.
3. Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected by rotating the crystal in a beam of X-rays.
4. Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, resulting in a final, accurate molecular structure.
Potential Biological Significance and Structure-Activity Relationships
Isothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. Understanding the structure-activity relationship (SAR) is key to designing more potent and selective drug candidates.
Caption: Structure-Activity Relationship (SAR) of isothiazole derivatives.
This diagram illustrates how modifications to different substituent groups (R1, R2, R3) on the isothiazole core can influence physicochemical properties like lipophilicity, electronic effects, and steric hindrance. These properties, in turn, modulate the biological activity of the compound. X-ray crystallography provides the precise geometry of these substituents, which is critical for understanding their impact on interactions with biological targets.
References
The Synergy of Silicon and Staining: Correlating Computational Docking with Experimental Results for Isothiazole Compounds
A comparative guide for researchers in drug discovery, highlighting the predictive power of in-silico methods when anchored by robust experimental validation. This guide delves into the synthesis, computational modeling, and biological evaluation of isothiazole derivatives, offering a clear comparison of their predicted and observed activities.
In the landscape of modern drug development, the integration of computational and experimental approaches is paramount for accelerating the discovery of novel therapeutic agents. Isothiazole, a five-membered aromatic heterocycle containing nitrogen and sulfur, and its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of computational docking studies alongside experimental results for various isothiazole and related thiazole compounds, offering insights into the predictive capacity of in-silico techniques and their correlation with real-world biological activity.
Experimental and Computational Methodologies: A Closer Look
The validation of computational predictions hinges on the quality and precision of experimental data. The following sections detail the typical protocols employed in the evaluation of isothiazole compounds and the computational methods used to predict their biological activity.
Key Experimental Protocols
In-Vitro Cytotoxicity and Anticancer Assays: The antiproliferative activity of synthesized compounds is commonly assessed using cell-based assays. The Sulforhodamine B (SRB) and MTT assays are frequently utilized to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines.[3] For instance, in a study on methoxyphenyl thiazole carboxamide derivatives, the SRB assay was used to screen for cytotoxicity against hepatocellular (Huh7), breast (MCF7), and colon carcinoma (HCT116) cells.[3] Similarly, the anticancer potential of novel azolylhydrazonothiazoles was evaluated against HepG-2, MDA-MB-231, and HCT-116 cell lines.[4]
Enzyme Inhibition Assays: To investigate the mechanism of action, specific enzyme inhibition assays are crucial. For example, the in-vitro cyclooxygenase (COX-1 and COX-2) inhibition assay is used to evaluate the anti-inflammatory potential of thiazole derivatives.[3] In another study, the inhibitory activity of methyl salicylate based thiazoles against protein tyrosine phosphatase 1B (PTP1B) was determined, revealing several compounds with submicromolar IC50 values.[5]
Antimicrobial Susceptibility Testing: The antimicrobial efficacy of isothiazole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC). This is often performed using broth microdilution methods against a panel of bacterial and fungal strains. For example, the antibacterial activity of novel thiazole derivatives incorporating a pyridine moiety was assessed by determining their MIC values against various bacterial strains.[6]
Computational Docking Protocol
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following workflow outlines a typical docking study.
Computational Docking Workflow
Correlating Docking Scores with Experimental Data
A strong correlation between computational docking scores (often expressed as binding energy in kcal/mol) and experimental biological activity (e.g., IC50, MIC) provides confidence in the predictive power of the in-silico model. The following tables summarize this correlation for several series of thiazole derivatives.
Anticancer Activity: Thiazole Derivatives as Enzyme Inhibitors
| Compound | Target Enzyme | Docking Score (kcal/mol) | Experimental IC50 (µM) | Cell Line | Reference |
| 2h | COX-2 | - | 81.5% inhibition at 5µM | - | [3] |
| 2f | COX-2 | - | - | - | [3] |
| 3j | PTP1B | - | 0.51 ± 0.15 | T47D | [5] |
| 3f | PTP1B | - | 0.66 ± 0.38 | T47D | [5] |
| 3d | PTP1B | - | 0.93 ± 0.51 | T47D | [5] |
| 6a | PI3Kα | - | 0.225 ± 0.01 | OVCAR-4 | [7] |
| 4c | Aromatase | -7.91 | 2.57 ± 0.16 | MCF-7 | [8] |
| 13a | DNA Gyrase | -9.2 | - | - | [6] |
| 9 | DNA Gyrase | -8.8 | - | - | [6] |
Note: A direct comparison of docking scores across different studies should be done with caution due to variations in software, scoring functions, and protein preparation.
Antimicrobial Activity: Thiazole Derivatives
| Compound | Target Organism | Docking Score (kcal/mol) | Experimental MIC (µg/mL) | Reference |
| 13a | S. aureus | - | 93.7-46.9 (antibacterial) | [6] |
| 13a | Fungi | - | 7.8-5.8 (antifungal) | [6] |
| 3a | S. aureus | - | 10 | [9] |
| 3c | S. aureus | - | 10 | [9] |
Signaling Pathway Visualization
Understanding the mechanism of action of these compounds often involves elucidating their effect on cellular signaling pathways. For instance, many anticancer agents target pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Bromo-3-methyl-isothiazol-5-ylamine
For Immediate Reference: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal of 4-Bromo-3-methyl-isothiazol-5-ylamine, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring personnel safety and environmental compliance. The following procedures are based on established safety data for structurally similar compounds and general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. Based on data for similar brominated and aminated isothiazole compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dusts/aerosols may be generated.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
Hazard Profile Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard classifications for similar compounds suggest the following potential risks.
| Hazard Class | Classification | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[2] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wash skin thoroughly after handling.[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Aquatic Toxicity | May be very toxic to aquatic life with long-lasting effects.[2][3] | Avoid release to the environment.[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. High-temperature incineration is often the preferred method for halogenated organic compounds to ensure complete destruction.
-
Waste Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."
-
This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment.
-
-
Waste Collection:
-
Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.
-
The container should be made of a material compatible with the chemical.
-
-
Container Management:
-
The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Corrosive").
-
Keep the waste container securely closed when not in use to prevent the release of vapors.
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Bromo-3-methyl-isothiazol-5-ylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 4-Bromo-3-methyl-isothiazol-5-ylamine (CAS No. 85508-99-2). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring stringent safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles, especially when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for degradation or punctures before use. For prolonged contact, consider double-gloving. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved Respirator | Use a respirator with appropriate cartridges if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[2] |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material to protect feet from spills. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure risk.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood.
Standard Operating Procedures:
-
Preparation:
-
Ensure all required PPE is donned correctly before handling the compound.
-
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Have a chemical spill kit appropriate for halogenated organic compounds readily available.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
-
Handling the Chemical:
-
Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid. Use a spatula for transfers and handle with care to avoid generating dust.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood. Keep the container capped when not in use.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapors.[3]
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4][5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4][6]
Spill Management:
-
Minor Spills (Solid):
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[3][7]
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.[2]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team and Environmental Health and Safety (EHS) department.
-
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Waste Collection and Storage:
-
Segregation: Collect all waste containing this chemical, including unused product, contaminated consumables (e.g., pipette tips, weigh boats), and solutions, in a dedicated, clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[8] Do not mix with non-halogenated waste.[9]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[8]
-
Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
Final Disposal:
-
The sealed waste container must be disposed of through a licensed hazardous waste disposal company.[2] Contact your institution's EHS office to arrange for pickup and disposal.
Decontamination of Empty Containers:
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent (e.g., acetone, ethanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) is considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[8]
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's EHS guidelines.[8]
Quantitative Data
At present, there are no established occupational exposure limits (OELs), such as a Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), specifically for this compound. In the absence of specific data, it is crucial to handle this compound with a high degree of caution and adhere to the principle of keeping exposure as low as reasonably achievable (ALARA).
Experimental Protocol Information
No specific experimental protocols detailing the use of this compound were identified in the available literature. Researchers planning to use this chemical should develop a detailed standard operating procedure (SOP) that incorporates the safety measures outlined in this guide and has it approved by their institution's safety committee.
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. 5-Amino-4-bromo-3-methylisothiazole | CAS#:85508-99-2 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Bromo-3-methyl-isothiazole - Safety Data Sheet [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.ie [fishersci.ie]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
